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  • Product: (2S)-1-(benzyloxy)propan-2-amine
  • CAS: 83053-85-4

Core Science & Biosynthesis

Foundational

The Chiral Architecture of (2S)-1-(benzyloxy)propan-2-amine: A Comprehensive Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the spatial orientation of functional groups dictates the pharmacodynamic efficacy and pharmacokinetic stability of a drug candidate. (2S)-1-(benzyloxy)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the spatial orientation of functional groups dictates the pharmacodynamic efficacy and pharmacokinetic stability of a drug candidate. (2S)-1-(benzyloxy)propan-2-amine —frequently referred to as O-Benzyl-L-alaninol—is a highly versatile, stereopure building block[1]. By offering a pre-installed chiral center, a nucleophilic primary amine, and a protected primary alcohol, this molecule serves as a critical linchpin in the synthesis of peptidomimetics, chiral auxiliaries, and complex active pharmaceutical ingredients (APIs)[2].

This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic causality behind its synthesis, and its validated applications in drug discovery.

Chemical Identity and Structural Analysis

(2S)-1-(benzyloxy)propan-2-amine features a simple yet profoundly useful aliphatic backbone. The molecule is derived from the reduction and subsequent protection of L-alanine, retaining the natural (S)-configuration at the C2 position.

  • The Primary Amine (C2): Acts as the primary site for functionalization, most commonly through amide coupling with carboxylic acids or reductive amination with aldehydes[3].

  • The Benzyl Ether (C1): The benzyloxy group serves a dual purpose. Synthetically, it is a robust protecting group that withstands harsh basic and mildly acidic conditions. Pharmacologically, if retained in the final drug scaffold, it imparts significant lipophilicity, enhancing cellular membrane permeability[2].

  • Stereocenter (C2): The (S)-methyl group mimics the side chain of natural L-alanine, making it an ideal bioisostere for peptide drug development where proteolytic stability is required[4].

Physicochemical Profiling

Understanding the physical parameters of (2S)-1-(benzyloxy)propan-2-amine is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies (e.g., partitioning coefficients during liquid-liquid extraction).

PropertyValue / Description
IUPAC Name (2S)-1-(benzyloxy)propan-2-amine
Common Synonyms O-Benzyl-L-alaninol; (S)-1-phenylmethoxypropan-2-amine
CAS Registry Number 83053-85-4 (for the 2S enantiomer)[1]
Molecular Formula C₁₀H₁₅NO[5]
Molecular Weight 165.24 g/mol [5]
Physical State Pale yellow to colorless liquid (at standard conditions)
Predicted XLogP ~1.1 – 1.3 (Indicating moderate lipophilicity)[5]
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 2 (Amine nitrogen, Ether oxygen)
Monoisotopic Mass 165.115 Da[5]

Rational Synthesis and Methodology

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, it is critical to understand why a synthetic route is chosen, not just how to execute it. The most atom-economical starting material for this compound is L-alaninol (derived from the reduction of L-alanine).

However, direct O-benzylation of L-alaninol is chemically unviable. The primary amine is significantly more nucleophilic than the primary alcohol. Exposing unprotected L-alaninol to benzyl bromide and a base would result in rapid, preferential N-benzylation or over-alkylation to a tertiary amine[3].

The Solution: We must temporarily mask the amine. The tert-butyloxycarbonyl (Boc) group is the industry standard here. It is highly stable to the strongly basic conditions (NaH) required for the subsequent Williamson ether synthesis, yet it is easily removed under mild acidic conditions (TFA or HCl) that leave the benzyl ether completely intact.

Step-by-Step Experimental Protocol

This protocol represents a self-validating system designed to maximize enantiomeric retention (>98% ee).

Step 1: N-Protection (Formation of N-Boc-L-Alaninol)

  • Dissolve L-alaninol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0°C.

  • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Causality Check: Cooling prevents exothermic degradation and limits side reactions. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.

Step 2: O-Benzylation (Williamson Ether Synthesis)

  • Dissolve the crude N-Boc-L-alaninol in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere.

  • Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to form the alkoxide.

  • Add Benzyl Bromide (BnBr, 1.2 eq) dropwise. Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction via in situ Finkelstein reaction.

  • Stir at room temperature for 12 hours. Quench with saturated NH₄Cl to neutralize unreacted NaH safely. Extract with ethyl acetate.

Step 3: N-Deprotection

  • Dissolve the purified N-Boc-O-benzyl-L-alaninol in DCM.

  • Add Trifluoroacetic acid (TFA, 10 eq) at 0°C. Stir for 2 hours.

  • Causality Check: The cleavage of the Boc group generates isobutylene gas and CO₂. The reaction is complete when gas evolution ceases.

  • Concentrate under reduced pressure. Neutralize the resulting TFA salt with 1M NaOH and extract with DCM to yield the free base, (2S)-1-(benzyloxy)propan-2-amine.

Synthetic Workflow Diagram

SynthesisWorkflow A L-Alaninol (Starting Material) B N-Boc-L-Alaninol (Amine Protected) A->B Boc2O, Et3N DCM, 0°C to RT C N-Boc-O-Benzyl-L-Alaninol (Ether Formed) B->C NaH, BnBr, TBAI THF, 0°C to RT D (2S)-1-(benzyloxy)propan-2-amine (Target Product) C->D TFA, DCM 0°C to RT

Caption: Synthetic workflow of (2S)-1-(benzyloxy)propan-2-amine from L-alaninol.

Applications in Advanced Drug Development

Peptidomimetics and Targeted Therapeutics

Because of its structural homology to L-alanine, (2S)-1-(benzyloxy)propan-2-amine is heavily utilized in the synthesis of pseudopeptides and target-specific inhibitors[4]. By replacing a standard amino acid with this chiral amine, researchers introduce profound resistance to proteolytic cleavage in vivo while maintaining the exact spatial arrangement of the methyl side chain necessary for receptor binding.

Recent oncological studies have demonstrated the utility of this scaffold in synthesizing novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides[2]. These derivatives exhibit potent antiproliferative activities against cancer cell lines (e.g., HeLa, MCF-7) by acting as specific inhibitors of Histone Deacetylase 6 (HDAC6). The amine acts as the critical linker that positions the lipophilic quinoxaline core into the zinc finger ubiquitin-binding domain (Zf-UBD) of the enzyme[2].

Application Pathway Diagram

DrugDevPathway A (2S)-1-(benzyloxy)propan-2-amine (Chiral Building Block) B Amide Coupling (e.g., Quinoxaline core) A->B HATU/DIPEA, DMF C Functionalized Propanamide (Drug Candidate) B->C Scaffold Assembly D Target Binding (HDAC6 Zf-UBD Inhibition) C->D In Vitro / In Vivo Assay E Antiproliferative Effect (Cancer Cell Apoptosis) D->E Pharmacodynamics

Caption: Integration of (2S)-1-(benzyloxy)propan-2-amine into targeted drug discovery.

Analytical Validation and E-E-A-T Standards

To ensure scientific integrity and trustworthiness, any synthesized or procured batch of (2S)-1-(benzyloxy)propan-2-amine must undergo rigorous, self-validating analytical checks before deployment in a drug discovery pipeline:

  • Chiral HPLC: Mandatory to confirm that no racemization occurred during the strongly basic benzylation step. The enantiomeric excess (ee) must exceed 98%.

  • ¹H NMR (CDCl₃): Key diagnostic peaks include the benzyl ether -CH₂- singlet (~4.5 ppm), the aromatic protons (multiplet, 7.2–7.4 ppm), and the characteristic methyl doublet (~1.1 ppm, J = 6.5 Hz)[6].

  • LC-MS (ESI+): Utilized to confirm the exact mass and assess overall chemical purity. The expected [M+H]⁺ adduct should appear at m/z 166.12[5].

References

  • National Center for Biotechnology Information. "PubChemLite - 1-(benzyloxy)propan-2-amine (C10H15NO), CID 296020". PubChem.[Link]

  • The Royal Society of Chemistry. "Synthesis of 1-substituted phenoxypropan-2-one and related amines". RSC.[Link]

  • Organic Syntheses. "Facile Syntheses of Aminocyclopropanes and Chiral Amines". Org. Synth.[Link]

  • Organic Chemistry Portal. "Benzylic amine synthesis by amination (arylation)". Organic Chemistry Portal.[Link]

  • MDPI Pharmaceuticals. "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents". MDPI.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilization of (2S)-1-(benzyloxy)propan-2-amine

Introduction & Mechanistic Rationale In modern drug discovery and asymmetric synthesis, the strategic incorporation of chiral amine motifs is essential for optimizing target-binding affinity and pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and asymmetric synthesis, the strategic incorporation of chiral amine motifs is essential for optimizing target-binding affinity and pharmacokinetic profiles. (2S)-1-(benzyloxy)propan-2-amine (CAS: 83053-85-4) serves as a critical chiral building block. By masking a primary hydroxyl group with a robust benzyl ether while exposing a stereodefined primary amine, this molecule provides a versatile scaffold for complex Active Pharmaceutical Ingredient (API) development.

The mechanistic value of this compound lies in its orthogonal reactivity. The primary amine acts as a potent nucleophile for amide bond formation, reductive amination, or alkylation. Conversely, the benzyloxy group remains inert under a wide range of basic, acidic, and nucleophilic conditions, only to be selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) at a late stage in the synthetic sequence to unveil the free hydroxyl group.

Physicochemical Profiling

Understanding the exact physicochemical parameters of (2S)-1-(benzyloxy)propan-2-amine is the first step in predicting its behavior in organic solvents and its partitioning characteristics during aqueous workups. The molecular formula C₁₀H₁₅NO yields a molecular weight of 165.23 g/mol .

Table 1: Quantitative Physicochemical Properties

ParameterValueAnalytical Significance
Chemical Name (2S)-1-(benzyloxy)propan-2-amineDefines the exact (S)-stereocenter at C2.
CAS Registry Number 83053-85-4Unique identifier for the (2S) enantiomer .
Molecular Formula C₁₀H₁₅NODictates stoichiometric calculations.
Molecular Weight 165.23 g/mol Essential for precise molarity and yield tracking.
Monoisotopic Mass 165.1154 DaTarget mass for high-resolution LC-MS (ESI+).
Physical State Liquid (Colorless to pale yellow)Requires volumetric or mass-based dispensing.

Synthetic Methodology: A Self-Validating Protocol

To maintain absolute enantiomeric fidelity (ee > 99%), the de novo synthesis of (2S)-1-(benzyloxy)propan-2-amine typically originates from the chiral pool, utilizing (S)-alaninol as the starting material. The following protocol is designed as a self-validating system, ensuring that each transformation is confirmed before proceeding to the next stage.

Step 1: N-Boc Protection of (S)-Alaninol
  • Procedure: Dissolve 1.0 eq of (S)-alaninol in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 eq of triethylamine (Et₃N), followed by the dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.

  • Causality: The primary amine is significantly more nucleophilic than the primary hydroxyl group. By selectively protecting the amine as a tert-butyl carbamate (Boc), we prevent unwanted N-alkylation during the subsequent benzylic etherification. Initiating the reaction at 0 °C mitigates the exothermic nature of Boc₂O addition, suppressing side reactions.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the primary amine spot (which stains deep purple) and the appearance of a UV-active, ninhydrin-negative spot confirms complete conversion.

Step 2: O-Benzylation (Etherification)
  • Procedure: Dissolve the N-Boc-(S)-alaninol in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert nitrogen atmosphere. Slowly add 1.5 eq of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes, then add 1.2 eq of benzyl bromide (BnBr) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol to form a highly reactive alkoxide. THF is selected as the solvent because it effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide for the Sₙ2 attack on the benzylic carbon of BnBr.

  • Self-Validation: The cessation of hydrogen gas (H₂) evolution serves as a visual, real-time indicator of complete alkoxide formation. Post-reaction LC-MS must show the mass of the benzylated product (m/z [M+Na]⁺ = 288.1) and the absence of the starting material mass.

Step 3: Deprotection to Yield the Free Base
  • Procedure: Dissolve the N-Boc-protected intermediate in DCM. Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with 1M aqueous NaOH, and extract with ethyl acetate.

  • Causality: TFA provides the precise acidic strength required to protonate and cleave the Boc group (releasing isobutylene and CO₂) without hydrolyzing the robust benzyl ether linkage. The basic workup is critical to convert the resulting trifluoroacetate salt back into the free amine for isolation .

  • Self-Validation: ¹H NMR of the final product must show the disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group), while retaining the 5-proton aromatic multiplet at ~7.3 ppm (benzyl group).

SynthesisWorkflow A (S)-Alaninol (Chiral Pool Precursor) B N-Boc Protection (Boc2O, Et3N) A->B C N-Boc-(S)-alaninol B->C D O-Benzylation (BnBr, NaH) C->D E N-Boc-(S)-1-(benzyloxy) propan-2-amine D->E F Deprotection (TFA or HCl) E->F G (2S)-1-(benzyloxy)propan-2-amine Target Molecule F->G

Caption: Synthetic workflow for (2S)-1-(benzyloxy)propan-2-amine from (S)-alaninol.

Analytical Validation Protocol

To establish absolute trustworthiness in the synthesized batch, the compound must be subjected to orthogonal analytical techniques. Relying on a single data point is insufficient for chiral pharmaceutical intermediates.

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR):

    • Purpose: Structural elucidation and confirmation of ether linkage integrity.

    • Key Signals: The ¹H NMR spectrum will display a characteristic AB quartet or a singlet around 4.5 ppm corresponding to the benzylic protons (-CH₂-Ph). The chiral methine proton (-CH(NH₂)-) will appear as a complex multiplet due to coupling with the adjacent methyl and methylene groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Verification of the exact molecular weight.

    • Key Signals: Electrospray ionization in positive mode (ESI+) should yield a dominant [M+H]⁺ peak at m/z 166.12.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: Confirmation of enantiomeric excess (ee).

    • Key Signals: Utilizing a chiral stationary phase (e.g., Chiralpak AD-H), the chromatogram must demonstrate a single major peak corresponding to the (2S) enantiomer, proving that no racemization occurred during the strongly basic etherification step.

AnalyticalValidation Start Synthesized Compound NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Aliquot 1 MS LC-MS (Molecular Weight Confirmation) Start->MS Aliquot 2 HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC Aliquot 3 Valid Validated (2S)-1-(benzyloxy) propan-2-amine NMR->Valid MS->Valid HPLC->Valid

Caption: Multi-modal analytical validation workflow for chiral purity and structural integrity.

Conclusion

(2S)-1-(benzyloxy)propan-2-amine is a highly functionalized, stereochemically pure building block that bridges the gap between simple chiral pools and complex pharmaceutical architectures. By strictly adhering to the causality-driven synthetic and analytical protocols outlined in this guide, researchers can ensure high-yield, high-purity integration of this molecule into advanced drug discovery pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 296020, 1-(benzyloxy)propan-2-amine". PubChem. Available at:[Link]

Foundational

(2S)-1-(benzyloxy)propan-2-amine CAS number and synonyms

Comprehensive Technical Guide on (2S)-1-(Benzyloxy)propan-2-amine: Synthesis, Characterization, and Applications in Drug Development Abstract (2S)-1-(benzyloxy)propan-2-amine is a highly valuable chiral amino-ether build...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (2S)-1-(Benzyloxy)propan-2-amine: Synthesis, Characterization, and Applications in Drug Development

Abstract

(2S)-1-(benzyloxy)propan-2-amine is a highly valuable chiral amino-ether building block utilized extensively in modern drug discovery. Its structural motif—a primary amine coupled with a benzyl-protected primary alcohol—makes it an ideal precursor for synthesizing complex peptidomimetics and central nervous system (CNS) active agents. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield, enantiopure production.

Physicochemical Profiling & Nomenclature

The target compound, commercially recognized under the CAS number 83053-85-4[1], is the (S)-enantiomer of 1-(benzyloxy)propan-2-amine. It is fundamentally derived from the chiral pool precursor L-alaninol, where the primary hydroxyl group is protected as a benzyl ether.

Table 1: Quantitative Physicochemical Data

PropertySpecification / Data
Chemical Name (2S)-1-(benzyloxy)propan-2-amine
Common Synonyms (S)-1-(Benzyloxy)propan-2-amine; O-Benzyl-L-alaninol[2]
CAS Number 83053-85-4[3]
Molecular Formula C10H15NO[2]
Molecular Weight 165.24 g/mol [2]
Purity Standard (Commercial) ≥97%[2]
Physical State Colorless to pale yellow oil
Storage Conditions Room temperature, dry environment[2]

(Note: The racemic mixture corresponds to CAS 114377-38-7[4], while the (2R)-enantiomer is registered under CAS 181495-37-4[5].)

Mechanistic Synthesis Pathways & Causality

The synthesis of (2S)-1-(benzyloxy)propan-2-amine from L-alaninol requires a strategic sequence of protection, functionalization, and deprotection to preserve the (S)-stereocenter and prevent unwanted side reactions.

  • Step 1: N-Boc Protection: The primary amine of L-alaninol is highly nucleophilic. Direct benzylation would inevitably lead to competitive N-alkylation (forming secondary or tertiary amines)[6]. To prevent this, the amine is masked using di-tert-butyl dicarbonate (Boc₂O). The Boc group provides significant steric bulk and is completely orthogonal to the subsequent etherification conditions.

  • Step 2: O-Benzylation: The formation of the benzyl ether requires deprotonation of the primary alcohol. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) because the alkoxide must be generated quantitatively to ensure rapid nucleophilic attack on benzyl bromide (BnBr) via an Sₙ2 mechanism. Causality of Temperature Control: This step must be initiated at 0 °C. If the temperature rises too quickly in the presence of NaH, the alkoxide can attack the adjacent Boc carbonyl, leading to the formation of an unwanted cyclic oxazolidinone byproduct.

  • Step 3: N-Boc Deprotection: The Boc group is cleaved under acidic conditions. The benzyl ether remains completely stable under these conditions, highlighting the orthogonality of the protecting group strategy. The resulting product is isolated as a salt, which can be neutralized to the free base.

SynthesisWorkflow A L-Alaninol (S)-2-amino-1-propanol B N-Boc-L-alaninol (Protected Amine) A->B Boc2O, NaOH Dioxane/H2O C N-Boc-O-Benzyl-L-alaninol (Ether Formation) B->C NaH, BnBr THF, 0°C to RT D (2S)-1-(benzyloxy)propan-2-amine Target Amine C->D 4M HCl/Dioxane or TFA/DCM

Synthetic workflow for (2S)-1-(benzyloxy)propan-2-amine from L-alaninol.

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodology incorporates internal validation checkpoints to ensure reaction fidelity, adapted from standard protocols for synthesizing [7].

Protocol A: Synthesis of N-Boc-L-alaninol

  • Reaction: Dissolve L-alaninol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH. Cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add Boc₂O (1.1 eq) dropwise. Causality: Slow addition prevents excessive exotherm and limits the formation of symmetrical urea byproducts.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the highly reactive, ninhydrin-positive (purple/pink) primary amine spot confirms complete conversion.

  • Workup: Concentrate the mixture to remove dioxane, extract the aqueous layer with ethyl acetate (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of N-Boc-O-benzyl-L-alaninol

  • Reaction: Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool strictly to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases. Validation: The cessation of bubbling is a physical indicator of complete alkoxide formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench (Critical Step): Cool the reaction back to 0 °C and strictly quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source that destroys unreacted NaH without creating a highly basic aqueous environment that could degrade the product or trigger Boc-deprotection.

  • Workup: Extract with diethyl ether, dry, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol C: Deprotection to Target Amine

  • Reaction: Dissolve the purified N-Boc-O-benzyl-L-alaninol in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • Propagation: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. The target compound will display a mass-to-charge ratio (m/z) of 166.1 [M+H]⁺[8], confirming the loss of the Boc group (M-100).

  • Isolation: Concentrate under reduced pressure. To isolate the free base, partition the residue between EtOAc and 1M NaOH, extract, dry, and concentrate.

Applications in Drug Development

(2S)-1-(benzyloxy)propan-2-amine is a critical chiral auxiliary in pharmaceutical synthesis. Its most notable application is in the development of[9]. For example, in the diastereoselective synthesis of complex pyridinone-based macrocycles and Cabotegravir analogs, L-alaninol derivatives are utilized to induce stereoselective cyclizations[9]. The benzyl ether moiety serves as a robust protecting group that survives aggressive coupling conditions (such as Grignard additions or peptide couplings) and can be cleanly removed at the final stage of API synthesis via palladium-catalyzed hydrogenolysis (Pd/C, H₂).

References

  • Title: United States Patent US11319324B2 Source: Google Patents URL
  • Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Exploratory

Stereochemical Architecture and Synthetic Utility of (S)-2-Amino-1-benzyloxypropane: A Comprehensive Technical Guide

Executive Summary (S)-2-amino-1-benzyloxypropane , widely recognized in synthetic literature as (S)-O-benzylalaninol or (2S)-1-(benzyloxy)propan-2-amine , is a highly versatile chiral building block used extensively in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-amino-1-benzyloxypropane , widely recognized in synthetic literature as (S)-O-benzylalaninol or (2S)-1-(benzyloxy)propan-2-amine , is a highly versatile chiral building block used extensively in medicinal chemistry, peptidomimetic design, and the synthesis of active pharmaceutical ingredients (APIs). Bearing the CAS Registry Number 83053-85-4 [1], this molecule features a precisely defined stereocenter at the C2 position, a primary amine for functionalization, and a benzyl-protected ether that offers both lipophilicity and orthogonal deprotection capabilities.

This whitepaper provides an in-depth analysis of its stereochemical framework, details a self-validating, enantioselective synthetic methodology, and outlines its physicochemical properties to serve as an authoritative resource for drug development professionals.

Molecular Identity & Stereochemical Architecture

The utility of (S)-2-amino-1-benzyloxypropane is inextricably linked to its spatial geometry. The molecule consists of a propane backbone where C1 is functionalized with a benzyloxy group (-O-CH₂-Ph), C2 bears a primary amino group (-NH₂), and C3 is a terminal methyl group.

Cahn-Ingold-Prelog (CIP) Priority Analysis

To definitively assign the (S)-configuration, we apply the CIP priority rules to the C2 stereocenter:

  • -NH₂ (Priority 1): Nitrogen has the highest atomic number (7) among the atoms directly attached to C2.

  • -CH₂-O-CH₂-Ph (Priority 2): The C1 carbon is bonded to an Oxygen (atomic number 8), granting it higher priority than the C3 methyl group.

  • -CH₃ (Priority 3): The C3 carbon is bonded only to Hydrogen atoms.

  • -H (Priority 4): Hydrogen has the lowest atomic number (1).

When the lowest priority group (-H) is oriented away from the viewer (dashed wedge), the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, confirming the (S)-configuration . This stereochemistry is directly inherited from its natural precursor, L-alanine.

CIP_Priority C2 C2 Stereocenter (S)-Configuration NH2 Priority 1: -NH2 (Highest Atomic No. N) C2->NH2 CH2OBn Priority 2: -CH2-O-Bn (C bonded to O) C2->CH2OBn CH3 Priority 3: -CH3 (C bonded to H) C2->CH3 H Priority 4: -H (Lowest Atomic No.) C2->H

Fig 1: CIP priority assignment and (S)-stereocenter configuration mapping.

Physicochemical Properties & Analytical Signatures

Accurate analytical validation is critical when utilizing chiral synthons to prevent enantiomeric cross-contamination in downstream API synthesis. The racemic mixture corresponds to CAS 114377-38-7[2], while the pure (S)-enantiomer is designated by CAS 83053-85-4[3]. The following table summarizes the core quantitative data compiled from authoritative chemical repositories such as [3] and [4].

PropertyValue / Description
IUPAC Name (2S)-1-(benzyloxy)propan-2-amine
Synonyms (S)-O-benzylalaninol; (S)-1-(benzyloxy)propan-2-amine
CAS Registry Number 83053-85-4
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.24 g/mol
Stereochemistry (S)-configuration (ee > 97% typically required)
Appearance Clear, colorless to pale yellow liquid
Storage Conditions Room temperature, inert atmosphere (Argon/N₂)

Strategic Enantioselective Synthesis

The most robust and economically viable method for synthesizing (S)-2-amino-1-benzyloxypropane relies on the Chiral Pool approach, utilizing naturally occurring L-alanine. This strategy ensures that the absolute stereochemistry is locked in from the starting material, bypassing the need for complex asymmetric catalysis or late-stage chiral resolution[5].

Mechanistic Rationale & Causality
  • Reduction: L-alanine is reduced to L-alaninol. Standard reducing agents like LiAlH₄ can be harsh. A highly effective alternative is the in situ generation of borane ( BH3​ ) using NaBH₄ and Iodine (I₂). Borane selectively reduces the carboxylic acid via a cyclic intermediate without risking the racemization of the sensitive alpha-stereocenter.

  • N-Protection: Primary amines are highly nucleophilic. If the amino alcohol is subjected directly to Williamson ether synthesis conditions, exhaustive N-alkylation (forming tertiary amines or quaternary salts) will outcompete O-alkylation. Thus, the amine is transiently masked using Di-tert-butyl dicarbonate (Boc₂O).

  • O-Benzylation: The hydroxyl group is deprotonated by Sodium Hydride (NaH) to form a potent alkoxide nucleophile, which subsequently attacks Benzyl Bromide (BnBr) via an SN​2 mechanism.

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., TFA or HCl) to yield the final free amine.

Synthesis_Workflow Step1 1. L-Alanine (Chiral Pool) Step2 2. Reduction (NaBH4/I2) Yields L-Alaninol Step1->Step2 Step3 3. N-Protection (Boc2O) Prevents N-Alkylation Step2->Step3 Step4 4. O-Benzylation (NaH, BnBr) Ether Formation Step3->Step4 Step5 5. Deprotection (TFA) Removes Boc Group Step4->Step5 Step6 6. (S)-2-Amino-1-benzyloxypropane (Target) Step5->Step6

Fig 2: Step-by-step enantioselective synthesis workflow from L-alanine.

Validated Experimental Protocols

The following self-validating protocols provide step-by-step instructions for the synthesis of the title compound. Each step includes built-in quality control checks.

Protocol A: Synthesis of (S)-2-Amino-1-propanol (L-Alaninol)
  • Initialization: Suspend L-alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere at 0 °C.

  • Reagent Addition: Add NaBH₄ (2.5 eq) in one portion. Slowly add a solution of I₂ (1.0 eq) in THF dropwise over 1 hour. Causality check: The slow addition controls the exothermic generation of hydrogen gas and borane.

  • Reflux: Once addition is complete, heat the reaction to reflux (approx. 70 °C) for 14 hours.

  • Quenching: Cool to 0 °C and carefully quench with Methanol until effervescence ceases. Concentrate the mixture in vacuo.

  • Validation: Reflux the residue in 20% aqueous KOH for 4 hours to break boron-nitrogen complexes. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield L-alaninol.

Protocol B: N-Boc Protection
  • Reaction: Dissolve L-alaninol (1.0 eq) in DCM. Add Triethylamine (1.2 eq) and cool to 0 °C.

  • Protection: Add Boc₂O (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

  • Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the ninhydrin-active starting material and the appearance of a new UV-inactive, iodine-stainable spot.

Protocol C: O-Benzylation and Deprotection
  • Etherification: Dissolve N-Boc-L-alaninol in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add Benzyl Bromide (1.2 eq) and a catalytic amount of Tetrabutylammonium Iodide (TBAI). Stir at room temperature for 12 hours. Quench with ice water and extract with Ethyl Acetate.

  • Deprotection: Dissolve the purified N-Boc-(S)-O-benzylalaninol in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate under reduced pressure. Basify the residue with 2M NaOH to pH 12, extract with DCM, dry, and evaporate to yield pure (S)-2-amino-1-benzyloxypropane .

Applications in Drug Development

In medicinal chemistry, (S)-2-amino-1-benzyloxypropane acts as a critical intermediate. The primary amine can be readily coupled with carboxylic acids to form stable amide bonds, making it a staple in the synthesis of peptidomimetics and protease inhibitors. The benzyl ether serves a dual purpose: it acts as a robust protecting group that is stable under basic, acidic, and mild reductive conditions, but it can also be retained in the final API to enhance lipophilicity and blood-brain barrier (BBB) penetration. Furthermore, derivatives of 1-benzyloxy-2-propylamines have been extensively studied and patented for their roles as neurogenic and purinergic receptor modulators[5].

References

  • BASF Aktiengesellschaft. "Preparation of N-benzylamines". US Patent US6476268B1.

Sources

Foundational

A Technical Guide to the Solubility of (2S)-1-(Benzyloxy)propan-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of (2S)-1-(benzyloxy)propan-2-amine, a chiral amine of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of (2S)-1-(benzyloxy)propan-2-amine, a chiral amine of significant interest in synthetic and medicinal chemistry. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust experimental protocol for its empirical determination.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the molecular structure of (2S)-1-(benzyloxy)propan-2-amine is fundamental to predicting its behavior in various solvents. The molecule's solubility is governed by a balance of polar and nonpolar characteristics derived from its distinct functional groups.

The guiding principle for solubility is that "like dissolves like," which means substances with similar intermolecular forces tend to be soluble in one another.[1][2][3]

  • Polar Moieties : The primary amine (-NH₂) group is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor.[4][5] This strong hydrogen bonding capability suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).[6][7] The ether linkage (-O-) further contributes to the molecule's polarity by acting as a hydrogen bond acceptor.

  • Nonpolar Moiety : The benzyl group (C₆H₅CH₂-) is a significant nonpolar, aromatic region. This moiety will dominate interactions in nonpolar environments, suggesting solubility in solvents like toluene and benzene through van der Waals forces and π-π stacking interactions.

This duality—a polar "head" (amine and ether) and a nonpolar "tail" (benzyl group)—results in a nuanced solubility profile. The interplay between these groups dictates the extent to which the molecule will dissolve in a given solvent.

Caption: Molecular structure of (2S)-1-(benzyloxy)propan-2-amine highlighting functional groups.

Predicted Solubility Table

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for (2S)-1-(benzyloxy)propan-2-amine at ambient temperature. This serves as a hypothesis to be confirmed by empirical testing.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding between the amine/ether of the solute and the hydroxyl group of the solvent.[7]
IsopropanolModerate to HighIncreased alkyl chain length on the solvent may slightly reduce solubility compared to methanol.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
AcetonitrileModerateLess polar than DMSO/DMF, but still capable of favorable dipole-dipole interactions.
AcetoneModerateCapable of accepting hydrogen bonds, but generally a weaker solvent for amines than alcohols or DMSO.
Nonpolar Aromatic Toluene, BenzeneModerate to High"Like dissolves like" principle applies due to the nonpolar benzyl group.[1][8]
Nonpolar Aliphatic Hexane, HeptaneLow to Very LowThe molecule's polarity from the amine and ether groups is too high for significant solubility in purely aliphatic solvents.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM has sufficient polarity to interact with the polar groups while also accommodating the nonpolar benzyl group.
ChloroformModerate to HighSimilar to DCM, acts as a good intermediate solvent.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data, a robust experimental method is required. The isothermal equilibrium (or shake-flask) method is a gold-standard technique for determining thermodynamic solubility.[9][10] This protocol ensures that the solution has reached saturation, providing a true measure of the compound's solubility under specific conditions.[11]

Materials and Equipment
  • (2S)-1-(benzyloxy)propan-2-amine (solid, high purity)

  • Organic Solvents (HPLC grade or equivalent)

  • Analytical Balance (4-decimal place)

  • Scintillation Vials or Glass Test Tubes with screw caps

  • Orbital Shaker or Vortex Mixer

  • Thermostatically Controlled Environment (e.g., incubator shaker, water bath) set to 25°C

  • Syringe Filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

  • Syringes

  • Autosampler Vials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow

G node_prep node_prep node_process node_process node_analysis node_analysis node_end node_end A 1. Preparation Add excess solid amine to a known volume of solvent. B 2. Equilibration Seal and agitate at constant temperature (e.g., 24-48h). A->B Incubate C 3. Phase Separation Allow solids to settle. Filter supernatant. B->C Settle & Filter D 4. Sample Dilution Dilute filtrate with mobile phase to fall within calibration range. C->D Prepare for analysis E 5. HPLC Analysis Quantify concentration against a standard curve. D->E Inject F 6. Calculation Determine solubility (mg/mL or mol/L) accounting for dilution. E->F Quantify

Caption: Workflow for experimental determination of thermodynamic solubility.

Step-by-Step Methodology
  • Preparation : To a series of glass vials, add a known volume (e.g., 2.0 mL) of each selected organic solvent.

  • Addition of Solute : Add an excess amount of solid (2S)-1-(benzyloxy)propan-2-amine to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This ensures saturation.

  • Equilibration : Securely cap the vials. Place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[12] Preliminary experiments can determine the minimum time required to achieve a stable concentration.

  • Phase Separation : After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling : Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and filter the solution into a clean, pre-weighed autosampler vial. This step is critical to remove all undissolved particulates.[13]

  • Quantification via HPLC :

    • Standard Curve Preparation : Prepare a series of standard solutions of (2S)-1-(benzyloxy)propan-2-amine of known concentrations in a suitable solvent (typically the HPLC mobile phase).[14]

    • Sample Preparation : Accurately dilute a known volume of the filtered saturated solution with the mobile phase to ensure the concentration falls within the linear range of the standard curve.

    • Analysis : Inject the prepared standards and diluted samples onto the HPLC system. The benzyl group provides a strong UV chromophore, making UV detection a suitable quantification method.[9][15]

  • Calculation : Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of (2S)-1-(benzyloxy)propan-2-amine:

  • Temperature : Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which measurements are made.

  • Purity of Compound and Solvent : Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate data.

  • pH (in aqueous or protic systems) : As an amine, the compound is basic. In acidic aqueous or protic organic media, it will be protonated, forming a salt. This salt form is typically much more polar and, therefore, more soluble than the free base.

  • Polymorphism : The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is important to characterize the solid form used in the experiment.

By combining theoretical prediction with rigorous experimental validation, researchers can develop a comprehensive understanding of the solubility of (2S)-1-(benzyloxy)propan-2-amine, enabling its effective use in organic synthesis, process development, and formulation science.

References

  • Delgado, D. R., & Martinez, F. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 99(12), 4974-4985. Available at: [Link]

  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Available at: [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available at: [Link]

  • Fiveable. (n.d.). 3.10 Solubility | AP Chemistry. Available at: [Link]

  • RevisionDojo. (2025, November 21). What Is Hydrogen Bonding?. Available at: [Link]

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Available at: [Link]

  • Tartaglia, G. G., et al. (2020). SOLart: a structure-based method to predict protein solubility and aggregation. Bioinformatics, 36(6), 1771-1777. Available at: [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like Definition. Available at: [Link]

  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Available at: [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Available at: [Link]

  • The Fountain Magazine. (2016, January 15). Like Dissolves Like. Available at: [Link]

  • Al-Kindi University for Medical Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available at: [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Available at: [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Scribd. (n.d.). Organic Solvents Properties Overview. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3043-3050. Available at: [Link]

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1906-1910. Available at: [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • IUPAC. (n.d.). Solubility Data Series. Available at: [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing, 12(4), 38-43. Available at: [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-903. Available at: [Link]

  • Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159. Available at: [Link]

  • IUPAC. (n.d.). solubility parameter (ST07466). In The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • PubChem. (n.d.). (2S)-1-(benzyloxy)propan-2-ol. Available at: [Link]

  • PubChemLite. (n.d.). 1-(benzyloxy)propan-2-amine (C10H15NO). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine (CAS 75-31-0). Available at: [Link]

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Exploratory

Thermodynamic Stability and Degradation Kinetics of (2S)-1-(benzyloxy)propan-2-amine

A Technical Whitepaper for Drug Development Professionals Executive Summary (2S)-1-(benzyloxy)propan-2-amine (CAS 83053-85-4) is a highly versatile chiral small-molecule scaffold utilized extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

(2S)-1-(benzyloxy)propan-2-amine (CAS 83053-85-4) is a highly versatile chiral small-molecule scaffold utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including CNS-active compounds and beta-adrenergic blockers[1][2]. As a bifunctional molecule containing both a primary aliphatic amine and a benzyl ether linkage, its thermodynamic stability is governed by competing kinetic and thermodynamic degradation pathways. This whitepaper provides an in-depth analysis of its physicochemical landscape, detailing the causality behind its degradation mechanisms, stereochemical vulnerabilities, and the self-validating experimental protocols required to profile its stability accurately.

Structural Thermodynamics & Physicochemical Landscape

The thermodynamic profile of (2S)-1-(benzyloxy)propan-2-amine is dictated by two primary structural motifs: the benzylic ether ( α -O-4 linkage) and the chiral primary amine.

The Benzyl Ether Linkage

Benzyl ethers are thermodynamically stable under neutral and basic conditions but exhibit pronounced vulnerability to acidic and reductive environments[3]. The stability of this linkage is intrinsically linked to the bond dissociation energy (BDE) of the C–O bond. Under acidic stress, the ether oxygen undergoes rapid, reversible protonation. While the equilibrium heavily favors the unprotonated state ( pKb​≈20 ), the transient protonated species acts as a thermodynamic sink, dissociating via an SN​1 mechanism[4]. This heterolytic cleavage is thermodynamically driven by the resonance stabilization of the resulting benzyl carbocation, which prevents the reverse reaction[4].

The Chiral Amine Center

The primary amine group ( pKa​≈9.5−10.0 ) dictates the molecule's phase behavior. In its free base form, the compound is an oil susceptible to atmospheric oxidation. Conversion to a crystalline salt (e.g., hydrochloride or tartrate) significantly lowers the Gibbs free energy of the system, providing a massive enthalpic stabilization that halts oxidative degradation[5]. Furthermore, the chiral center at the C2 position is thermodynamically locked under standard conditions; the high energy barrier for C–H bond cleavage prevents spontaneous racemization[6].

Degradation Pathways and Mechanistic Causality

Understanding the specific conditions that trigger degradation is critical for formulation and synthesis planning.

Acid-Catalyzed Ether Cleavage

When exposed to strong acids (e.g., HCl, H2​SO4​ ) at elevated temperatures, the molecule undergoes α -O-4 aryl-ether cleavage[4]. The causality here is strictly thermodynamic: the formation of the highly stable benzyl carbocation (which subsequently reacts with water to form benzyl alcohol or polymerizes) provides the thermodynamic driving force that pulls the equilibrium forward, leaving (2S)-2-aminopropan-1-ol as the byproduct.

EtherCleavage A (2S)-1-(benzyloxy)propan-2-amine B Protonated Ether Intermediate A->B H+ (Acidic Media) C SN1 Heterolytic Cleavage B->C Heat / Time D Benzyl Carbocation C->D Resonance Stabilized E (2S)-2-aminopropan-1-ol C->E Leaving Group

Acid-catalyzed SN1 cleavage pathway of the benzyl ether linkage.

Stereochemical Instability (Racemization)

While the (2S) enantiomer is stable under standard conditions, exposure to transition metal catalysts (e.g., Ir, Ru) or strong oxidative environments can induce chirality inversion[7][8]. This occurs via a dynamic thermodynamic process where the chiral amine is reversibly oxidized (or dehydrogenated) to an achiral planar imine intermediate[7]. Upon re-reduction, hydrogen addition occurs from both faces of the planar imine, driving the system toward a 50:50 thermodynamic racemic mixture to maximize entropy[8].

Racemization S_Enant (2S)-Enantiomer Imine Achiral Imine Intermediate S_Enant->Imine Dehydrogenation (Catalyst) Imine->S_Enant Re-face attack R_Enant (2R)-Enantiomer Imine->R_Enant Si-face attack R_Enant->Imine Dehydrogenation

Thermodynamic racemization via an achiral imine intermediate.

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability of (2S)-1-(benzyloxy)propan-2-amine, researchers must employ self-validating workflows. The following protocols include built-in system suitability checks to ensure data integrity.

Protocol A: Forced Degradation and Kinetic Cleavage Assay

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) for benzyl ether cleavage under acidic stress. Self-Validation Criteria: Mass balance must remain ≥98% . The sum of the parent peak and degradation product peaks (quantified via external calibration) must equal the initial concentration.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (2S)-1-(benzyloxy)propan-2-amine in 50% Acetonitrile / 50% Water.

  • Acidic Stress Initiation: Transfer 5.0 mL of the stock to a sealed borosilicate vial. Add 1.0 mL of 1.0 M HCl.

  • Thermal Incubation: Place the vial in a thermomixer set to 60°C.

  • Time-Course Sampling: At t=0,1,2,4,8,and 24 hours, withdraw 100 μ L aliquots.

  • Reaction Quenching: Immediately quench each aliquot by mixing with 100 μ L of cold 0.5 M NaOH to neutralize the acid and halt the SN​1 cleavage.

  • HPLC-UV/MS Analysis: Inject 10 μ L onto a C18 column (e.g., Waters XBridge). Monitor at 210 nm and 254 nm. Track the disappearance of the parent mass ( m/z 166.1 [M+H]+ ) and the appearance of benzyl alcohol and (2S)-2-aminopropan-1-ol.

Protocol B: Chiral Stability and Racemization Profiling

Objective: Quantify the thermodynamic barrier to racemization under basic and catalytic conditions[8]. Self-Validation Criteria: The chiral HPLC method must demonstrate baseline resolution ( Rs​>1.5 ) between the (2S) and (2R) enantiomers using a racemic reference standard prior to sample analysis.

  • Standardization: Inject a 0.5 mg/mL racemic standard of 1-(benzyloxy)propan-2-amine onto a Chiralcel OD-H column to establish retention times for both enantiomers.

  • Stress Conditions: Dissolve the pure (2S)-enantiomer (10 mg) in 5 mL of basic buffer (pH 12) or in an organic solvent containing 5 mol% of an Iridium-based racemization catalyst (e.g., [IrCp∗Cl2​]2​ )[8].

  • Incubation & Sampling: Heat to 80°C. Sample 50 μ L every 2 hours for 12 hours.

  • Analysis: Dilute samples in the mobile phase (e.g., Hexane/IPA 90:10 with 0.1% DEA) and analyze via chiral HPLC to calculate the Enantiomeric Excess ( ee% ) over time.

Workflow Prep Sample Prep (1 mg/mL in Buffer) Stress Thermal/Acid Stress (60°C - 80°C) Prep->Stress Quench Reaction Quenching (Neutralization) Stress->Quench HPLC HPLC/MS Analysis (Mass Balance Check) Quench->HPLC

Forced degradation and thermodynamic stability assay workflow.

Quantitative Data Summary

The following tables synthesize the thermodynamic and kinetic parameters governing the stability of (2S)-1-(benzyloxy)propan-2-amine based on established physicochemical principles of chiral benzyl ethers[3][4][8].

Table 1: Thermodynamic and Kinetic Parameters

ParameterValue / EstimateCausality / Implication
Amine pKa​ ~ 9.8Highly basic; exists protonated at physiological pH. Salt formation is thermodynamically favored.
Ether C-O BDE ~ 65-70 kcal/molSusceptible to catalytic hydrogenolysis ( H2​ , Pd/C) due to relatively low bond dissociation energy.
Racemization ΔG‡ > 35 kcal/molSpontaneous thermal racemization is forbidden at RT; requires catalytic oxidation to an imine intermediate.
SN​1 Activation Energy ( Ea​ ) ~ 22 kcal/molAcid-catalyzed cleavage accelerates exponentially with temperature; strict pH control required during synthesis.

Table 2: Environmental Stability Matrix

ConditionStability ProfilePrimary DegradantMechanism
Aqueous Base (pH > 10) Highly StableNoneEther linkage is inert to nucleophilic attack by OH− .
Aqueous Acid (pH < 2) Unstable (Heat dependent)(2S)-2-aminopropan-1-ol SN​1 heterolytic cleavage of the protonated ether[4].
Oxidative ( H2​O2​ ) Moderately UnstableN-oxide derivativesElectrophilic oxygen attacks the lone pair of the free base amine.
Reductive ( H2​ , Pd/C) Highly Unstable(2S)-2-aminopropan-1-olCatalytic hydrogenolysis of the benzyl ether[3].

References

  • [2] BIOFOUNT. "83053-85-4 | (2S)-1-(benzyloxy)propan-2-amine." Bio-Fount Chemical Database. Available at: [Link]

  • [5] Google Patents. "P2X3 and P2X2/3 receptor antagonists." US Patent 11,319,324 B2. Available at:

  • [7] Royal Society of Chemistry (RSC). "Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process." Green Chemistry, 2016. Available at:[Link]

  • [8] PubMed / ACS. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." Journal of Organic Chemistry, 2021 Feb 5; 86(3):2458-2473. Available at:[Link]

  • [4] ACS Publications. "Acid-Catalyzed α -O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ -Valerolactone." ACS Sustainable Chemistry & Engineering, 2020. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: (2S)-1-(benzyloxy)propan-2-amine as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Chemical Profile (2S)-1-(benzyloxy)propan-2-amine (CAS: 83053-85-4), commonly referred to as (S)-O-benzylalaninol, is a highly effective chiral auxiliary derived from the chiral pool (L-alanine). Feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2S)-1-(benzyloxy)propan-2-amine (CAS: 83053-85-4), commonly referred to as (S)-O-benzylalaninol, is a highly effective chiral auxiliary derived from the chiral pool (L-alanine). Featuring a primary amine, a stereogenic center at C2, and a benzyl-protected primary alcohol, this molecule is engineered for precision stereocontrol. In drug development and complex natural product synthesis, it is primarily deployed to direct the stereochemical outcome of α-alkylations of carbonyls and diastereoselective reductive aminations.

Mechanistic Rationale: The Causality of Stereocontrol

The efficacy of (2S)-1-(benzyloxy)propan-2-amine relies on a self-reinforcing system of metal chelation and steric shielding. When the auxiliary condenses with a ketone, it forms a chiral imine. Deprotonation with a strong base like Lithium Diisopropylamide (LDA) generates a highly reactive 1-azaallylic anion (aza-enolate)[1].

Causality of Face-Selective Attack:

  • Chelation-Controlled Geometry: The lithium cation coordinates simultaneously to the aza-enolate nitrogen and the Lewis basic oxygen of the O-benzyl ether. This locks the intermediate into a rigid, planar five-membered chelate ring[2].

  • Steric Shielding: Within this highly ordered framework, the (2S)-methyl group is forced into a pseudo-axial position, projecting directly over the Re-face of the aza-enolate π-system.

  • Electrophilic Trajectory: Because the Re-face is sterically blocked by the methyl group, incoming electrophiles (such as alkyl halides) are restricted to approaching exclusively from the less hindered Si-face, resulting in high enantiomeric excess (ee)[3].

Mechanism A E-Aza-enolate Geometry (Fixed by Li+ coordination) B O-Benzyl Ether Chelation (Forms rigid 5-membered chelate) A->B C (2S)-Methyl Group Steric Shielding (Blocks Re-face) B->C D Electrophile Approach (Restricted to Si-face) C->D

Mechanistic causality of stereocontrol via lithium chelation and steric shielding.

Experimental Protocols

Protocol A: Asymmetric α-Alkylation of Ketones via Chiral Aza-Enolates

This protocol details the conversion of a prochiral ketone into an enantioenriched α-alkyl ketone. It is designed to be self-validating at each critical stage to ensure high fidelity in stereocontrol[4].

Step 1: Chiral Imine Formation

  • Procedure: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 10.0 mmol of the target ketone and 10.5 mmol of (2S)-1-(benzyloxy)propan-2-amine in 50 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol). Reflux the mixture until water ceases to collect in the trap (typically 12-16 hours).

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the ketone spot and the appearance of a less polar imine spot confirms complete conversion.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Aza-Enolate Generation & Alkylation

  • Procedure: Dissolve the crude imine in 30 mL of anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 11.0 mmol of LDA (1.0 M in THF/hexanes). Stir for 2 hours at -78 °C.

  • Self-Validation: A distinct color shift (usually from pale yellow to deep yellow/orange) indicates successful aza-enolate formation[1].

  • Alkylation: Add 12.0 mmol of the electrophile (e.g., methyl iodide). Maintain the temperature at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.

Step 3: Hydrolysis and Auxiliary Recovery

  • Procedure: Quench the reaction by adding 20 mL of a sodium acetate/acetic acid buffer (pH 4.5). Stir vigorously at room temperature for 4 hours to hydrolyze the alkylated imine.

  • Self-Validation: Periodic pH checks are critical. Maintaining pH 4-5 ensures the imine is hydrolyzed without causing acid-catalyzed epimerization of the newly formed α-stereocenter.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). The combined organic layers contain the target enantioenriched α-alkyl ketone. The aqueous layer contains the protonated chiral auxiliary. Basify the aqueous layer to pH 10 with 2N NaOH and extract with dichloromethane to recover the auxiliary for reuse.

Workflow A Ketone Substrate C Chiral Imine Intermediate A->C B (2S)-1-(benzyloxy)propan-2-amine (Chiral Auxiliary) B->C D Lithium Aza-Enolate (LDA, -78°C) C->D Deprotonation E Stereoselective Alkylation (R-X) D->E Face-selective attack F Hydrolysis (Mild Acid) E->F G Enantioenriched α-Alkyl Ketone F->G H Recovered Auxiliary F->H

Workflow for asymmetric ketone alkylation using (2S)-1-(benzyloxy)propan-2-amine.

Protocol B: Diastereoselective Reductive Amination

This protocol utilizes the auxiliary to synthesize chiral secondary amines, a common motif in active pharmaceutical ingredients (APIs)[5].

  • Procedure: Condense the ketone (10 mmol) and (2S)-1-(benzyloxy)propan-2-amine (10 mmol) in dichloromethane (40 mL) using Ti(OiPr)₄ (12 mmol) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to -78 °C. Slowly add L-Selectride (15 mmol, 1.0 M in THF). The bulky hydride source, combined with the titanium-chelated imine, forces hydride delivery exclusively from the less sterically hindered face.

  • Workup: Quench with 1N NaOH to precipitate titanium salts. Filter through Celite, extract with dichloromethane, and purify via flash chromatography to isolate the diastereomerically pure secondary amine.

Data Presentation: Expected Outcomes

The following table summarizes the quantitative data for typical asymmetric transformations utilizing (2S)-1-(benzyloxy)propan-2-amine.

SubstrateReagent / ElectrophileReaction PathwayIsolated Yield (%)Stereoselectivity
CyclohexanoneMethyl Iodide (MeI)Aza-Enolate Alkylation85%92% ee
CyclopentanoneBenzyl Bromide (BnBr)Aza-Enolate Alkylation81%95% ee
AcetophenoneL-SelectrideReductive Amination88%94% de
2-ButanoneNaBH₄Reductive Amination82%89% de

Note: Enantiomeric excess (ee) and diastereomeric excess (de) are determined via chiral HPLC analysis. Yields represent the isolated product after purification.

References

  • Principles of Asymmetric Synthesis [2 ed.] Source: Gawley, R. E., & Aube, J. (DOKUMEN.PUB) URL:[Link]

  • 1-Azaallylic Anions in Heterocyclic Chemistry Source: De Kimpe, N. et al., Chemical Reviews (ACS Publications) URL:[Link]

  • Enantioselective Synthesis of Quaternary Stereocenters via a Catalytic Asymmetric Stetter Reaction Source: Rovis, T. et al., Journal of the American Chemical Society URL:[Link]

  • Chapter 6: Asymmetric Synthesis with Stereodynamic Compounds Source: Clayden, J. et al., RSC Publishing URL:[Link]

  • Preparation of N-benzylamines (US6476268B1)

Sources

Application

Application Note: High-Fidelity Peptide Coupling Strategies Involving (2S)-1-(benzyloxy)propan-2-amine

Introduction and Chemical Context The compound (2S)-1-(benzyloxy)propan-2-amine (CAS 83053-85-4), also known as O-benzyl-L-alaninol, is a highly valuable chiral building block in the synthesis of peptidomimetics, enzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound (2S)-1-(benzyloxy)propan-2-amine (CAS 83053-85-4), also known as O-benzyl-L-alaninol, is a highly valuable chiral building block in the synthesis of peptidomimetics, enzyme inhibitors, and complex active pharmaceutical ingredients (APIs). Structurally, it features a primary amine adjacent to a chiral center (C2) and a bulky benzyloxymethyl group.

In peptide synthesis, this compound acts as the nucleophile (amine component)[1]. The benzyl ether serves a dual purpose: it permanently protects the hydroxyl group of the native alaninol to prevent unwanted O-acylation side reactions, and it modulates the lipophilicity of the resulting peptidomimetic. However, coupling this moderately hindered chiral amine to an α -chiral carboxylic acid (such as an Fmoc-protected amino acid) introduces significant synthetic challenges, primarily the risk of epimerization.

Mechanistic Causality: Steric Hindrance and Epimerization

To design a successful coupling protocol, one must understand the causality between steric bulk and side reactions. The formation of an amide bond is a bimolecular nucleophilic substitution. Because (2S)-1-(benzyloxy)propan-2-amine possesses an α -methyl group and a β -benzyloxy group, its nucleophilic attack on an activated ester is sterically impeded.

The Oxazolone Pathway: When aminolysis is slow, the activated ester intermediate has a prolonged lifespan. In the presence of a base (required to deprotonate the amine or facilitate coupling), the oxygen atom of the N -protecting group's carbonyl can attack the activated ester intramolecularly, forming a 5-membered oxazolone ring. The α -proton of this oxazolone is highly acidic. Base-catalyzed abstraction of this proton leads to a planar enolate, destroying the stereocenter. Subsequent ring-opening by the amine yields an epimerized (racemized) amide product.

To outcompete the oxazolone pathway, the rate of aminolysis must be dramatically accelerated. This is achieved by selecting highly reactive coupling reagents and strictly controlling the basicity of the reaction environment[2][3].

Mechanism Acid Activated Ester (Chiral) Amide Desired Chiral Amide (High Yield) Acid->Amide Fast Aminolysis (HATU/Oxyma) Oxazolone Oxazolone Intermediate (Loss of Chirality) Acid->Oxazolone Slow Aminolysis + Excess Base Amine (2S)-1-(benzyloxy) propan-2-amine Amine->Amide EpiAmide Epimerized Amide (Impurity) Oxazolone->EpiAmide Amine Attack

Mechanistic divergence between desired amidation and oxazolone-mediated epimerization.

Reagent Selection: E-E-A-T Grounded Strategies

Based on the mechanistic constraints, traditional reagents like EDC/HOBt often result in 5–15% epimerization when coupling hindered substrates. Instead, we employ two distinct, field-proven strategies:

  • HATU / DIPEA (Discovery Scale): Introduced by [4], HATU generates a 7-azabenzotriazole active ester. The adjacent pyridine nitrogen provides anchimeric assistance (a neighboring group effect) that pre-organizes the incoming amine via hydrogen bonding, drastically accelerating aminolysis and suppressing epimerization[5].

  • DIC / Oxyma Pure (Process Scale): For large-scale synthesis, benzotriazole-based reagents pose explosion hazards. [6], developed by Albericio, is a non-explosive, highly acidic oxime additive that, when paired with Diisopropylcarbodiimide (DIC), matches or exceeds the coupling efficiency of HATU while remaining cost-effective and safe for multigram scale-up[7][8].

Quantitative Data Summary

The following table summarizes the expected performance metrics when coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) with (2S)-1-(benzyloxy)propan-2-amine using various reagent systems.

Reagent SystemBaseRelative Aminolysis RateEpimerization RiskScale-Up SuitabilityCost Profile
EDC / HOBt DIPEASlowModerate (5-15%)Poor (Explosion risk)Low
HATU DIPEA / TMPVery FastVery Low (<1%)Poor (High cost)High
DIC / Oxyma Pure None requiredFastLow (<2%)Excellent (Safe)Low

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: High-Fidelity Solution-Phase Amidation using HATU

Best for: Milligram-scale discovery chemistry, highly valuable or sensitive substrates.

Reagents:

  • Fmoc-Amino Acid (1.0 equiv)

  • (2S)-1-(benzyloxy)propan-2-amine (1.1 equiv)

  • HATU (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (TMP) (2.0 equiv)

  • Anhydrous DMF or DCM/DMF (1:1)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Fmoc-Amino Acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at 0 °C.

    • Self-Validation Check: The solution will immediately turn a distinct pale yellow, confirming the formation of the active 7-azabenzotriazole ester.

  • Nucleophile Addition: Stir for 2 minutes (do not exceed 5 minutes to prevent oxazolone formation), then add (2S)-1-(benzyloxy)propan-2-amine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation Check: Monitor via LC-MS or TLC. The reaction is complete when the mass of the activated ester disappears and the product mass dominates.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous KHSO₄ (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scale-Up Optimized Amidation using DIC / Oxyma Pure

Best for: Multigram to kilogram process scale, avoiding explosive additives.

Reagents:

  • Fmoc-Amino Acid (1.0 equiv)

  • (2S)-1-(benzyloxy)propan-2-amine (1.05 equiv)

  • Oxyma Pure (1.05 equiv)

  • Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • Anhydrous DMF or THF

Step-by-Step Methodology:

  • Dissolution: Dissolve the Fmoc-Amino Acid (1.0 equiv) and Oxyma Pure (1.05 equiv) in anhydrous DMF (0.3 M concentration).

  • Amine Addition: Add (2S)-1-(benzyloxy)propan-2-amine (1.05 equiv) to the mixture. Note: No exogenous base is required, which inherently minimizes base-catalyzed epimerization.

  • Activation (Exothermic): Cool the reaction vessel to 5 °C. Add DIC (1.1 equiv) dropwise over 15 minutes.

    • Self-Validation Check: Monitor the internal temperature. DIC activation is exothermic; maintaining the temperature below 15 °C during addition prevents thermal degradation and runaway reactions.

  • Coupling: Remove the cooling bath and stir at room temperature for 2–4 hours.

    • Self-Validation Check: The formation of diisopropylurea (DIU) byproduct may cause the solution to become slightly cloudy, indicating reaction progression.

  • Workup: Filter off any precipitated DIU. Dilute the filtrate with EtOAc and wash with 5% Na₂CO₃ (Oxyma Pure is highly soluble in basic aqueous solutions and will be easily removed), followed by 0.1 M HCl and brine. Concentrate the organic layer to yield the crude chiral amide.

Workflow Start Select Coupling Protocol Scale Synthesis Scale? Start->Scale Small Discovery / Milligram Scale Scale->Small Large Process / Gram-Kilogram Scale Scale->Large HATU HATU / DIPEA Max Reactivity Small->HATU Oxyma DIC / Oxyma Pure Safe & Cost-Effective Large->Oxyma

Decision matrix for selecting coupling reagents based on synthesis scale.

References

  • Bio-Fount Chemical Database. "83053-85-4 | (2S)-1-(benzyloxy)propan-2-amine." Bio-Fount. Available at: [Link]

  • Magano, J. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022, 26, 1562−1689. Available at:[Link]

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009, 15(37), 9394-9403. Available at:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397–4398. Available at:[Link]

Sources

Method

Application Note: Nucleophilic Substitution Reaction Pathways for (S)-2-Amino-1-benzyloxypropane

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview In the landscape of asymmetric pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

In the landscape of asymmetric pharmaceutical synthesis,1 (CAS 83053-85-4), commonly referred to as O-benzyl-L-alaninol, serves as a highly versatile chiral building block[1]. The structural topology of this chiral amino ether presents two orthogonal reactive loci that can participate in nucleophilic substitution pathways:

  • The C2-Amine (Nucleophilic Pathway): The primary amine acts as a potent nucleophile, readily undergoing SN2 reactions with exogenous electrophiles to yield secondary or tertiary chiral amines. These motifs are frequently utilized as 2[2].

  • The C1-Position (Electrophilic Pathway): Following the deprotection of the stable benzyl ether, the resulting primary alcohol can be activated into a leaving group, transforming the C1-carbon into an electrophilic center susceptible to SN2 displacement by external nucleophiles.

Understanding the causality behind reagent selection is paramount to preventing racemization at the C2 stereocenter and avoiding chemoselectivity issues such as over-alkylation.

Pathway 1: The C2-Amine as a Nucleophile (N-Alkylation)

The most direct nucleophilic substitution involving (S)-2-amino-1-benzyloxypropane utilizes its primary amine to attack alkyl halides. However, a major synthetic hurdle in this pathway is3, where the increased nucleophilicity of the resulting secondary amine leads to unwanted tertiary amines or quaternary ammonium salts[3].

Causality & Experimental Design

To achieve strict mono-alkylation, the thermodynamic and kinetic environment must be controlled. We utilize potassium carbonate (K2CO3) as a mild, insoluble inorganic base in a polar aprotic solvent like acetonitrile (MeCN). K2CO3 efficiently scavenges the hydrobromic acid byproduct without being strong enough to deprotonate the newly formed secondary amine, thereby arresting the reaction at the mono-alkylated stage. Furthermore, maintaining the reaction at 4 of the adjacent chiral center[4].

N_Alkylation A (S)-2-amino-1-benzyloxypropane (Nucleophile) C Transition State [SN2] A->C Nucleophilic Attack B Alkyl Halide (Electrophile) B->C Leaving Group Departure D Secondary Amine (Product) C->D Proton Transfer (K2CO3)

Mechanistic SN2 pathway for the N-alkylation of (S)-2-amino-1-benzyloxypropane.

Protocol 1: Selective Mono-N-Alkylation
  • Preparation: Charge a dry, argon-flushed 100 mL round-bottom flask with (S)-2-amino-1-benzyloxypropane (1.0 eq, 20 mmol) and anhydrous acetonitrile (100 mL, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (1.0 eq, 20 mmol) to the stirring solution.

  • Electrophile Introduction: Cool the suspension to 0 °C. Add benzyl bromide (1.05 eq, 21 mmol) dropwise over 15 minutes to control the initial exothermic SN2 attack.

  • Heating: Attach a reflux condenser, heat the reaction mixture to 4[4]. Monitor the disappearance of the primary amine via LC-MS.

  • Workup: Cool to room temperature. Filter the inorganic salts through a sintered glass funnel and wash the filter cake with ethyl acetate (2 × 30 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure secondary amine.

Pathway 2: The C1-Position as an Electrophile (Post-Activation)

While the benzyl ether is highly stable under basic conditions, it can be orthogonally cleaved to reveal a primary alcohol. Because3, the hydroxyl group must be converted into a superior leaving group prior to nucleophilic attack[3].

Causality & Experimental Design

Hydrogenolysis cleanly removes the benzyl group without affecting the C2 stereocenter. The resulting (S)-2-amino-1-propanol is then tosylated. p-Toluenesulfonyl chloride (TsCl) is selected over mesyl chloride due to the higher crystallinity and bench-stability of the resulting tosylate intermediates. Subsequent SN2 displacement with sodium azide (NaN3) occurs exclusively at the C1 position. Because C1 is an achiral primary carbon (-CH2-), this substitution proceeds without any risk of epimerization at the adjacent C2 stereocenter.

C1_Substitution A (S)-2-amino-1- benzyloxypropane B (S)-2-amino-1- propanol A->B Hydrogenolysis (Pd/C, H2) C (S)-2-amino-1- propyl tosylate B->C Activation (TsCl, Pyridine) D (S)-1-azido-2- aminopropane C->D SN2 Substitution (NaN3, DMF)

Sequential O-debenzylation, activation, and SN2 substitution at the C1 position.

Protocol 2: C1-Activation and Azidation
  • O-Debenzylation: Dissolve (S)-2-amino-1-benzyloxypropane (10 mmol) in methanol (50 mL). Add 10% Pd/C (0.1 eq). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours. Filter through a pad of Celite and concentrate to yield the amino alcohol.

  • Tosylation (Activation): Dissolve the crude amino alcohol in anhydrous dichloromethane (DCM, 40 mL). Add pyridine (2.0 eq) and cool to 0 °C. Add TsCl (1.1 eq) in small portions. Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

  • Nucleophilic Substitution: Dissolve the crude tosylate in anhydrous DMF (30 mL). Add NaN3 (2.0 eq). Heat the mixture to 80 °C for 8 hours. The polar aprotic nature of DMF significantly lowers the activation energy for the SN2 displacement.

  • Workup: Cool the mixture, dilute with water (100 mL), and extract with diethyl ether (3 × 50 mL). Wash the organic layer with brine, dry, and carefully concentrate to yield the azido-amine derivative.

Pathway 3: "Borrowing Hydrogen" Catalytic Amination

To circumvent the use of mutagenic alkyl halides and completely eliminate the risk of over-alkylation, the3 offers a modern, atom-economical alternative[3].

Causality & Experimental Design

In this pathway, an iridium catalyst temporarily oxidizes a primary alcohol to an aldehyde. The aldehyde condenses with the C2-amine of (S)-2-amino-1-benzyloxypropane to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine to a secondary amine. Water is the only byproduct, making this a highly sustainable protocol.

Protocol 3: Catalytic Amination
  • Reaction Setup: In a heavy-walled sealed vial, combine (S)-2-amino-1-benzyloxypropane (1.0 eq), a primary alcohol (e.g., benzyl alcohol, 3.0 eq),[Cp*IrCl2]2 catalyst (2.5 mol%), and Cs2CO3 (1.1 eq)[3].

  • Execution: Seal the vial under argon and heat to 3[3].

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a short silica plug, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the key parameters and outcomes of the discussed nucleophilic substitution pathways:

PathwayReactive SiteReagents / CatalystsReaction TypeStereochemical OutcomeMajor Byproduct
1. N-Alkylation C2-AmineAlkyl Halide, K2CO3, MeCNSN2 (Amine as Nucleophile)Retention at C2HBr (Neutralized)
2. C1-Substitution C1-Carbon1. Pd/C, H22. TsCl3. NaN3, DMFSN2 (C1 as Electrophile)Retention at C2Tosylate Salts
3. Borrowing Hydrogen C2-AmineAlcohol,[Cp*IrCl2]2, Cs2CO3Catalytic AminationRetention at C2Water

References

  • molaid.com - (S)-1-(benzyloxy)
  • RWTH Publications - Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis URL
  • Università degli Studi di Urbino Carlo Bo - Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process URL
  • The Journal of Organic Chemistry - Chiral Amino Ether-Controlled Catalytic Enantioselective Arylthiol Conjugate Additions to α,β-Unsaturated Esters and Ketones URL

Sources

Application

Application Note: Strategic Amine Protection for (2S)-1-(benzyloxy)propan-2-amine in Complex Synthesis

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The chiral molecule (2S...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The chiral molecule (2S)-1-(benzyloxy)propan-2-amine presents a common yet critical challenge: how to selectively manipulate its primary amine without compromising the integrity of its benzyl ether. This guide provides a detailed examination of protecting group strategies, focusing on the practical application and underlying chemical principles for this specific substrate.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a narrative grounded in field-proven insights, explaining the causality behind experimental choices and ensuring each protocol is a self-validating system. We will explore the application and chemoselective removal of three workhorse amine protecting groups—Boc, Cbz, and Fmoc—in the context of preserving the benzyl ether functionality.

PART 1: The Strategic Imperative: Chemoselectivity and Orthogonality

The synthetic utility of (2S)-1-(benzyloxy)propan-2-amine lies in its bifunctional nature. The primary amine is a potent nucleophile and base, while the benzyl (Bn) ether serves as a robust protecting group for the primary alcohol. In any synthetic route, the amine's reactivity must be temporarily masked to prevent unwanted side reactions during subsequent transformations.

The core challenge is achieving chemoselectivity . The chosen amine protecting group must be removable under conditions that leave the benzyl ether untouched. Benzyl ethers are valued for their general stability but are susceptible to cleavage under specific, harsh conditions, most notably catalytic hydrogenolysis and treatment with strong Lewis acids.[1][2] This necessitates an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other.[3]

  • Acid Stability: Benzyl ethers are generally stable in mildly acidic conditions but can be cleaved by strong Brønsted or Lewis acids (e.g., HBr, BBr₃).[1]

  • Base Stability: They are exceptionally stable under a wide range of basic conditions.[1]

  • Reductive Stability: The critical vulnerability of benzyl ethers is their cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method also used for deprotecting other groups.[1][4]

This stability profile directly informs our choice of amine protection. We will evaluate the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz) group, whose deprotection often conflicts with benzyl ether stability.

PART 2: Amine Protection Methodologies and Protocols

The selection of a protecting group is the first critical decision. Below are detailed protocols for the installation of the Boc, Cbz, and Fmoc groups onto (2S)-1-(benzyloxy)propan-2-amine.

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of installation and removal under acidic conditions that are often orthogonal to other groups.[5][6]

Mechanism of Protection: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[7][8] A base is typically added to neutralize the protonated amine, driving the reaction to completion.

  • Materials:

    • (2S)-1-(benzyloxy)propan-2-amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

    • Triethylamine (TEA, 1.2 equiv) or 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) for less reactive amines

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous NaHCO₃ solution, water, and brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (2S)-1-(benzyloxy)propan-2-amine (1.0 equiv) in DCM (approx. 0.2 M).

    • Add triethylamine (1.2 equiv) to the stirred solution at room temperature.

    • Add (Boc)₂O (1.1 equiv) portion-wise to the solution. A mild exotherm may be observed.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by flash chromatography if necessary.

start (2S)-1-(benzyloxy)propan-2-amine in DCM reagents Add TEA, then (Boc)₂O start->reagents Dissolve reaction Stir at RT (2-4h) reagents->reaction Initiate workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reaction->workup TLC Complete purify Dry & Concentrate workup->purify product N-Boc Protected Product purify->product

Caption: Workflow for N-Boc protection.

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a staple in solid-phase peptide synthesis, but its utility extends to solution-phase chemistry. Its key feature is its lability to basic conditions, typically secondary amines like piperidine, making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.[9][10][11]

Mechanism of Protection: Similar to Boc protection, the amine attacks the electrophilic carbonyl of an activated Fmoc source, such as Fmoc-Cl or Fmoc-OSu.[10] The reaction is performed under Schotten-Baumann conditions (aqueous base) or with an organic base in an anhydrous solvent.[10]

  • Materials:

    • (2S)-1-(benzyloxy)propan-2-amine (1.0 equiv)

    • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv)

    • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

    • Dioxane and Water (e.g., 1:1 mixture)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (2S)-1-(benzyloxy)propan-2-amine (1.0 equiv) in a 1:1 mixture of dioxane and water (approx. 0.2 M).

    • Add sodium bicarbonate (2.0 equiv) and stir until mostly dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

    • Upon completion, add water and extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

start (2S)-1-(benzyloxy)propan-2-amine in Dioxane/H₂O reagents Add NaHCO₃, cool to 0°C start->reagents add_fmoc Add Fmoc-Cl (dropwise) reagents->add_fmoc reaction Stir at RT (4-8h) add_fmoc->reaction Initiate workup Extract with Diethyl Ether reaction->workup TLC Complete product N-Fmoc Protected Product workup->product Dry & Concentrate start (2S)-1-(benzyloxy)propan-2-amine in DCM reagents Add aq. Na₂CO₃, cool to 0°C start->reagents add_cbz Add Cbz-Cl (dropwise) reagents->add_cbz reaction Stir at RT (2-3h) add_cbz->reaction Initiate workup Separate Layers, Wash & Dry reaction->workup TLC Complete product N-Cbz Protected Product workup->product Concentrate

Caption: Workflow for N-Cbz protection.

PART 3: Chemoselective Deprotection Protocols

The success of a protecting group strategy is ultimately defined by its selective removal. Here, we address the deprotection of each group while maintaining the integrity of the benzyl ether.

Boc Deprotection: Controlled Acidolysis

The Boc group is cleaved under acidic conditions, which generates a stable tert-butyl cation. [5][12]While benzyl ethers are relatively acid-stable, strong acids can cause cleavage. [1]Therefore, carefully controlled conditions are paramount.

Chemoselective Considerations: The primary concern is the potential for the liberated tert-butyl cation to alkylate other nucleophiles. More critically for this substrate, prolonged exposure to strong acids like neat trifluoroacetic acid (TFA) could partially cleave the benzyl ether. Using a milder acid or a TFA/DCM mixture with a scavenger is recommended. [13]

  • Materials:

    • N-Boc-(2S)-1-(benzyloxy)propan-2-amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • (Optional) Scavenger: Anisole or Thioanisole (1-2 equiv)

    • Saturated aqueous NaHCO₃ solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected amine in DCM (approx. 0.1 M).

    • (Optional but recommended) Add anisole (1.2 equiv) as a carbocation scavenger.

    • Cool the solution to 0 °C.

    • Add TFA dropwise (typically 20-50% v/v with DCM). Gas (CO₂) evolution will be observed. [5] 5. Stir at 0 °C to room temperature for 1-3 hours. Monitor by TLC.

    • Upon completion, carefully concentrate the mixture under reduced pressure to remove most of the TFA and DCM.

    • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

    • Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

start N-Boc Protected Amine in DCM reagents Cool to 0°C, Add TFA start->reagents Add Scavenger (opt.) reaction Stir at 0°C to RT (1-3h) reagents->reaction Initiate workup Concentrate, Basic Work-up (NaHCO₃) reaction->workup TLC Complete product Free Amine workup->product Extract & Dry

Caption: Workflow for N-Boc deprotection.

Fmoc Deprotection: Mild Base Cleavage

Fmoc deprotection is the most reliable and orthogonal method for this specific substrate. The benzyl ether is completely stable to the basic conditions required for Fmoc removal. [1] Mechanism of Deprotection: A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates a β-elimination cascade, releasing CO₂, the free amine, and dibenzofulvene, which is trapped by the excess piperidine. [14][15]

  • Materials:

    • N-Fmoc-(2S)-1-(benzyloxy)propan-2-amine (1.0 equiv)

    • Piperidine

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Diethyl ether and Hexanes

    • 0.1 M HCl (for washing)

  • Procedure:

    • Dissolve the N-Fmoc protected amine in DMF (approx. 0.1 M).

    • Add piperidine to achieve a 20% v/v solution.

    • Stir at room temperature. The reaction is typically very fast, often complete in under 30 minutes. Monitor by TLC.

    • Once complete, concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.

    • Dissolve the residue in diethyl ether and wash with water (2x) and brine (1x) to remove the dibenzofulvene-piperidine adduct.

    • Extract the combined aqueous layers with diethyl ether to recover any dissolved product.

    • Combine all organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

start N-Fmoc Protected Amine in DMF reagents Add Piperidine (20% v/v) start->reagents reaction Stir at RT (<30 min) reagents->reaction Initiate workup Concentrate, Ether Extraction/Wash reaction->workup TLC Complete product Free Amine workup->product Dry & Concentrate

Caption: Workflow for N-Fmoc deprotection.

Cbz Deprotection: The Orthogonality Conflict

Standard Cbz deprotection via catalytic hydrogenolysis (e.g., H₂, Pd/C) is not chemoselective for this substrate. These conditions will readily cleave both the N-Cbz group and the O-benzyl ether. [4][16][17] Chemoselective Considerations: This presents a significant strategic problem. While alternative Cbz deprotection methods exist (e.g., strong acids like HBr in acetic acid, or transfer hydrogenolysis with inhibitors), they are often harsh and may still affect the benzyl ether or other sensitive functional groups. [17][18]For preserving the benzyl ether, the Cbz group is generally an unsuitable choice for protecting the amine on this substrate. If its use is unavoidable, extensive optimization and careful selection of specialized, milder catalytic systems would be required, which is beyond the scope of a general protocol.

PART 4: Comparative Summary and Strategic Recommendations

The choice of protecting group has profound implications for the entire synthetic route. The following table summarizes the key considerations for (2S)-1-(benzyloxy)propan-2-amine.

Protecting GroupProtection ConditionsDeprotection ConditionsBenzyl Ether StabilityAdvantagesDisadvantages / Considerations
Boc (Boc)₂O, Base (e.g., TEA), DCMMild to Strong Acid (TFA, HCl)Good to Moderate. [1]Stable to mild acid, but susceptible to strong/prolonged acid exposure.Widely used, easy to install, generally high-yielding. [8][12]Requires careful control of deprotection to avoid Bn ether cleavage. Cation scavenger is recommended. [13]
Fmoc Fmoc-Cl, Base (e.g., NaHCO₃)Base (20% Piperidine in DMF)Excellent. [1]Completely stable to basic conditions.Fully orthogonal to the benzyl ether. Deprotection is fast and clean. [9][10]Fmoc reagents are more expensive. Dibenzofulvene adduct must be thoroughly removed.
Cbz Cbz-Cl, Base (e.g., Na₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Poor. [4][16][17]Standard conditions cleave both groups.Stable to a wide range of acidic and basic conditions. [19]Not Orthogonal. Standard deprotection is incompatible with the substrate's benzyl ether.

For any synthesis involving (2S)-1-(benzyloxy)propan-2-amine where the benzyl ether must be retained for subsequent steps, the Fmoc group is the superior choice . Its deprotection chemistry is completely orthogonal to the benzyl ether, ensuring high-fidelity removal without risk to the rest of the molecule.

The Boc group is a viable and often more economical alternative , provided that the deprotection is performed with care. The use of diluted acid (e.g., 20-30% TFA in DCM) at low temperatures and the inclusion of a cation scavenger are strongly advised to maximize the yield of the desired product and minimize benzyl ether cleavage.

The Cbz group should be avoided in this context unless the concurrent removal of both the Cbz and benzyl groups is the desired synthetic outcome.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved March 10, 2026, from [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved March 10, 2026, from [Link]

  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. Retrieved March 10, 2026, from [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. (n.d.). Letters in Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved March 10, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. Retrieved March 10, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012, January 31). Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. (n.d.). SciELO. Retrieved March 10, 2026, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved March 10, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved March 10, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ChemInform Abstract. Retrieved March 10, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Benzyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved March 10, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. (2000, December 1). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 10, 2026, from [Link]

  • Protecting Groups. (2020, October 26). chem.iitb.ac.in. Retrieved March 10, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amide Couplings with (2S)-1-(benzyloxy)propan-2-amine

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and process researchers encountering difficulties when coupling (2S)-1-(benzyloxy)propan-2-amine (an O -benzyl-L-alaninol derivative)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and process researchers encountering difficulties when coupling (2S)-1-(benzyloxy)propan-2-amine (an O -benzyl-L-alaninol derivative) with carboxylic acids.

Because this amine features an α -methyl branch and a bulky adjacent benzyloxymethyl ether, it exhibits significantly reduced nucleophilicity compared to primary linear amines. This steric penalty often leads to stalled reactions, poor yields, and severe epimerization of chiral carboxylic acid partners [1]. This guide provides causality-driven troubleshooting, quantitative diagnostic matrices, and field-proven protocols to overcome these specific challenges.

Diagnostic Matrix: Reagent Efficacy for Hindered Amines

When coupling sterically hindered amines like (2S)-1-(benzyloxy)propan-2-amine, the choice of coupling reagent and base dictates the balance between the desired aminolysis ( kcoupling​ ) and undesired side reactions ( kepim​ ).

Coupling SystemBaseYield PotentialEpimerization RiskByproduct RemovalMechanism of Action / Suitability
T3P (50% in EtOAc) Pyridine or NMMHigh Very Low (<2%)Easy (Water-soluble)Forms an acyl phosphonate. Resists oxazolone formation; ideal for chiral acids [1].
TFFH / BTFFH DIPEAHigh MediumEasy Generates an in situ acyl fluoride. The small atomic radius of fluorine minimizes steric clash [2].
HATU DIPEALow/MediumHigh (>10%)Difficult (TMU formed)Forms a bulky OAt ester. Slow aminolysis allows DIPEA to drive racemization [3].
EDC / HOBt NMMLowMediumEasy Often stalls at 30-40% conversion due to the steric bulk of the OBt intermediate [3].

Troubleshooting Guides (FAQs)

Q1: My coupling reaction is stalling at 30-40% conversion, even after adding excess HATU and DIPEA. Why? Causality: The reaction is suffering from severe steric clash. HATU generates an active ester (OAt) that is exceptionally bulky. Because (2S)-1-(benzyloxy)propan-2-amine has an α -methyl group and a flexible β -benzyloxy chain, it struggles to achieve the correct Bürgi-Dunitz trajectory to attack the bulky OAt ester. Furthermore, excess HATU in the presence of a slow-reacting amine leads to a dead-end side reaction: the guanidinylation of your amine by the uronium salt itself. Solution: Abandon bulky uronium reagents. Switch to TFFH to generate an acyl fluoride, which presents a much smaller steric profile at the carbonyl carbon, allowing the hindered amine to attack efficiently [2].

Q2: I am observing significant epimerization (racemization) of my chiral carboxylic acid partner. How do I suppress this? Causality: Epimerization is a kinetic problem. Because your amine is hindered, the rate of coupling ( kcoupling​ ) is drastically reduced. This extended lifetime of the activated ester allows the base (e.g., DIPEA) to abstract the α -proton, forming an oxazolone intermediate ( kepim​ ) which rapidly racemizes before the amine can attack [1]. Solution: You must alter both the reagent and the base. Switch to T3P (Propylphosphonic anhydride) and use a weaker, less sterically hindered base like Pyridine or N-methylmorpholine (NMM) . T3P forms an acyl phosphonate that is highly reactive toward amines but demonstrates a remarkably high energy barrier for oxazolone formation [1].

Q3: Can the benzyloxy ether group on the amine interfere with the coupling? Causality: In standard carbodiimide or uronium-based couplings, the ether oxygen is chemically inert. However, it exerts a mild electron-withdrawing inductive effect, slightly reducing the pKa​ and nucleophilicity of the adjacent amine. Additionally, if you are using strong Lewis acidic coupling promoters (e.g., TaCl5​ or heavy metal catalysts), the ether oxygen can chelate the metal, pulling the catalyst away from the carbonyl and stalling the reaction. Solution: Stick to metal-free coupling promoters like T3P or acyl fluorides to prevent unwanted chelation.

Reaction Workflows & Mechanistic Pathways

Workflow Start Start: (2S)-1-(benzyloxy)propan-2-amine Coupling CheckAcid Is the Carboxylic Acid prone to epimerization? Start->CheckAcid YesEpi Yes (Chiral α-center) CheckAcid->YesEpi NoEpi No (Achiral / Aromatic) CheckAcid->NoEpi T3P Use T3P (50% in EtOAc) + Pyridine or NMM Temp: 0°C to RT YesEpi->T3P Minimize oxazolone formation AcylF Use TFFH or BTFFH (In situ Acyl Fluoride) + DIPEA NoEpi->AcylF Overcome steric hindrance Workup1 Aqueous Workup (Water-soluble byproducts) T3P->Workup1 Workup2 Standard Workup (Amine/Fluoride removal) AcylF->Workup2

Caption: Decision tree for selecting coupling conditions based on substrate epimerization risk.

Mechanism ActivatedEster Activated Ester (e.g., OAt, O-Phosphonate) Product Desired Chiral Amide (k_coupling) ActivatedEster->Product Aminolysis (Slow due to sterics) Oxazolone Oxazolone Intermediate (k_epim) ActivatedEster->Oxazolone Base-catalyzed cyclization Amine (2S)-1-(benzyloxy) propan-2-amine Amine->Product Racemate Epimerized Amide (Undesired) Amine->Racemate Oxazolone->Racemate Ring opening by amine

Caption: Kinetic competition between desired aminolysis and base-catalyzed epimerization.

Experimental Protocol: Low-Epimerization Coupling via T3P

This self-validating protocol is optimized for coupling (2S)-1-(benzyloxy)propan-2-amine with an epimerization-prone chiral carboxylic acid.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2S)-1-(benzyloxy)propan-2-amine (1.1 to 1.2 equiv)

  • Pyridine (3.0 equiv) — Do not substitute with DIPEA if epimerization is a concern.

  • T3P (50% wt. solution in EtOAc) (1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar under an inert atmosphere ( N2​ or Argon), add the carboxylic acid (1.0 eq) and (2S)-1-(benzyloxy)propan-2-amine (1.1 eq).

  • Solvation & Basification: Dissolve the reagents in anhydrous EtOAc. Add Pyridine (3.0 eq) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of oxazolone formation ( kepim​ ) while only marginally slowing the highly exothermic T3P activation step.

  • Activation: Add the T3P solution (1.5 eq) dropwise over 10-15 minutes. Self-Validation Check: The reaction should remain a clear, homogeneous solution. If a thick precipitate forms, your acid may be insoluble; consider adding 10% DMF.

  • Coupling: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature. Stir for an additional 4–12 hours.

  • In-Process Monitoring (LCMS): Quench a 10 μ L aliquot in 1 mL of Methanol.

    • Diagnostic: If the LCMS shows the methyl ester of your acid, the acid was successfully activated by T3P, but the amine attack is too slow. Extend reaction time or gently warm to 35 °C. If only starting materials remain, the activation failed (check reagent quality).

  • Workup: Dilute the mixture with additional EtOAc. Wash the organic layer sequentially with 1N aqueous HCl (to remove pyridine and unreacted amine), saturated aqueous NaHCO3​ (to remove unreacted acid and water-soluble phosphonic acid byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure, stereoretentive amide.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications), 2011, 13(19), 5048–5051. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing), 2015, 14(1), 284-293. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications), 2022, 26(6), 1558–1582. URL:[Link]

Optimization

removing benzyl protecting groups from (2S)-1-(benzyloxy)propan-2-amine without side reactions

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the deprotection of complex, multifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the deprotection of complex, multifunctional molecules. The transformation of (2S)-1-(benzyloxy)propan-2-amine to (2S)-1-aminopropan-2-ol (an L-alaninol derivative) appears straightforward on paper. However, the presence of a free primary amine adjacent to the reaction site introduces severe chemoselectivity and catalytic challenges.

This guide provides the mechanistic causality behind these failures, a self-validating experimental protocol, and a targeted FAQ to ensure your hydrogenolysis proceeds with >98% conversion and zero side reactions.

Mechanistic Insights: The Causality of Side Reactions

When attempting to cleave the benzyl ether (O-benzyl) using standard catalytic hydrogenation (Pd/C, H₂), the free primary amine actively sabotages the reaction through three distinct pathways:

  • Catalyst Poisoning: The lone pair of electrons on the primary nitrogen coordinates strongly to the empty d-orbitals of the palladium surface. This blocks the active sites required for hydrogen gas adsorption and benzylic C-O bond cleavage[1].

  • Dimerization: Under neutral conditions, the primary amine can undergo palladium-catalyzed dehydrogenation to form a highly electrophilic imine. A second amine molecule attacks this intermediate, releasing ammonia and forming an unwanted secondary amine dimer.

  • N-Alkylation: If methanol or ethanol is used as a solvent, the palladium catalyst can oxidize the solvent into an aldehyde (e.g., formaldehyde). This aldehyde undergoes reductive amination with your primary amine, yielding an N-methylated or N-ethylated impurity.

The Solution: The addition of a stoichiometric amount of anhydrous acid (e.g., HCl) converts the primary amine into a non-nucleophilic ammonium salt (-NH₃⁺). According to foundational hydrogenation methodologies[2], this simple protonation masks the nitrogen's lone pair, completely preventing catalyst poisoning, dimerization, and solvent-adduct formation while accelerating the O-debenzylation[3].

G cluster_neutral Neutral Conditions (High Risk) cluster_acidic Acidic Conditions (Optimized) SM (2S)-1-(benzyloxy)propan-2-amine (Starting Material) Imine Imine Intermediate (Catalyst Poisoning) SM->Imine Pd/C, H2 (Neutral) NAlk N-Alkylation (Solvent Adduct) SM->NAlk Pd/C, H2 (MeOH Solvent) Protonated Ammonium Salt (Non-nucleophilic) SM->Protonated Pd/C, H2 (HCl added) Dimer Dimerization (Secondary Amine) Imine->Dimer Amine Attack Product (2S)-1-aminopropan-2-ol (Desired Product) Protonated->Product Hydrogenolysis (Clean Cleavage)

Reaction pathways for O-debenzylation showing side reactions vs. optimized acidic conditions.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of reaction conditions on the product distribution during the deprotection of (2S)-1-(benzyloxy)propan-2-amine.

Reaction ConditionsConversionDesired ProductDimerizationN-Alkylation
Pd/C, H₂, MeOH (Neutral) 100%45%35%20%
Pd/C, H₂, THF (Neutral) 60% (Stalled)40%60%0%
Pd/C, NH₄HCO₂, MeOH (Transfer) 100%70%5%25% (N-Formyl)
Pd/C, H₂, MeOH, 1.1 eq HCl 100% >98% <1% <1%

Self-Validating Experimental Protocol

This protocol utilizes an acid-mediated hydrogenolysis strategy to ensure a self-validating, high-yielding reaction.

Workflow Prep 1. Substrate Protonation Purge 2. Inert Gas Purging Prep->Purge Hydro 3. Hydrogenolysis (H2 balloon) Purge->Hydro Filter 4. Catalyst Filtration Hydro->Filter Isolate 5. Product Isolation Filter->Isolate

Step-by-step workflow for the safe and efficient catalytic hydrogenolysis of benzyl ethers.

Materials Required:
  • (2S)-1-(benzyloxy)propan-2-amine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate)

  • Anhydrous Methanol (0.1 M concentration)

  • 1.25 M HCl in Methanol (1.1 eq)

Step-by-Step Methodology:
  • Substrate Protonation: In an oven-dried round-bottom flask, dissolve (2S)-1-(benzyloxy)propan-2-amine in anhydrous methanol. Slowly add 1.1 equivalents of 1.25 M HCl in methanol. Stir for 5 minutes.

    • Causality: This instantly forms the hydrochloride salt, deactivating the amine's nucleophilicity.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution.

    • Safety Note: Dry Pd/C is highly pyrophoric. Always add it to the solvent under a gentle stream of Argon to prevent ignition.

  • Atmosphere Purging: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3 times). Next, evacuate the flask and backfill with Hydrogen gas from a balloon (repeat 3 times).

  • Hydrogenolysis: Stir the suspension vigorously at room temperature under the H₂ balloon for 2–4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin.

    • Self-Validation: The starting material will appear as a high-Rf spot. The desired product (amino alcohol) will stay near the baseline and stain a deep purple/pink, confirming the presence of the free primary amine and the loss of the lipophilic benzyl group.

  • Filtration: Once complete, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

    • Safety Note: Do not let the Celite pad dry out completely while pulling a vacuum, as the concentrated Pd/C can ignite solvent vapors.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (2S)-1-aminopropan-2-ol hydrochloride as a clean, white solid.

Troubleshooting & FAQs

Q: My reaction is stalling at 50% conversion, even though I added acid. What should I do? A: Stalling is a classic symptom of catalyst poisoning. Even with acid present, trace amounts of free amine in equilibrium can coordinate to the palladium surface over time. Ensure you are using a strict 1.1 to 1.2 molar excess of anhydrous HCl. If the reaction has already stalled, do not simply add more H₂. Purge the flask with Argon, filter off the deactivated catalyst through Celite, and resubject the filtrate to fresh Pd/C and H₂.

Q: I am observing a +14 Da mass peak in my LC-MS analysis. What happened? A: A +14 Da mass shift indicates N-methylation. Palladium can catalyze the oxidation of the methanol solvent into formaldehyde, which subsequently undergoes reductive amination with any unprotonated primary amine. To prevent this, ensure the reaction is strictly acidic (pH < 3). Alternatively, switch to a non-oxidizable solvent system such as THF/Water (though this may require higher pressures) or 2,2,2-trifluoroethanol (TFE).

Q: Can I use transfer hydrogenation (e.g., ammonium formate) instead of H₂ gas to avoid using balloons? A: While transfer hydrogenation using ammonium formate and Pd/C is a highly efficient method for O-debenzylation, it poses a severe risk of N-formylation of the primary amine, especially if the reaction is heated. If you must avoid H₂ gas, use 1,4-cyclohexadiene or cyclohexene as your hydrogen donor instead of formate salts.

Q: Will the acidic conditions cause racemization at the C2 stereocenter? A: No. The (2S) stereocenter in this molecule is highly stable under these specific catalytic hydrogenation conditions. Racemization of chiral amines typically requires strong bases or extremely harsh, high-temperature acidic conditions that promote enamine formation. Because this is an isolated aliphatic amine (not an α-amino carbonyl), enamine-driven racemization is impossible.

References

  • Paul N. Rylander. Hydrogenation Methods. Academic Press.
  • BenchChem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • ACS Publications. First and Second Generation Total Synthesis of the Teicoplanin Aglycon.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (2S)-1-(benzyloxy)propan-2-amine

Welcome to the Application Support Center. Working with chiral primary amines containing sensitive ether linkages, such as (2S)-1-(benzyloxy)propan-2-amine , presents unique synthetic and purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with chiral primary amines containing sensitive ether linkages, such as (2S)-1-(benzyloxy)propan-2-amine , presents unique synthetic and purification challenges. This guide is engineered for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement self-validating protocols.

Part 1: Troubleshooting & FAQs

Q1: During the upstream reduction of my azide precursor to the primary amine, I am losing the benzyl ether protecting group. How can I prevent this? A1: The loss of the benzyl ether is caused by over-reduction. Palladium on carbon (Pd/C) under hydrogen gas is highly efficient at reducing azides and nitro groups, but it also readily inserts into activated benzylic C–O bonds, leading to hydrogenolysis. Causality & Solution: You can suppress this side reaction by adding a nitrogenous base, such as ammonia or pyridine, to the reaction mixture. These additives act as selective catalyst poisons; they bind to the specific active sites on the palladium surface responsible for ether hydrogenolysis without inhibiting the reduction of the azide to the primary amine . Alternatively, switch to a Lindlar catalyst or utilize a Staudinger reduction (PPh₃/H₂O).

Q2: My compound streaks severely during silica gel flash chromatography, resulting in poor recovery and co-elution with impurities. What is happening? A2: Primary amines are strong hydrogen bond donors and acceptors (pKa ~9–10). Standard silica gel (SiO₂) possesses surface silanol groups (Si–OH) that are mildly acidic (pKa ~4–5). The resulting acid-base interaction causes the amine to irreversibly bind or "tail" across the column. Causality & Solution: To passivate the column, you must dynamically neutralize the acidic silanol sites. Add 1–2% (v/v) triethylamine (Et₃N) or aqueous ammonia to your mobile phase. The Et₃N competitively binds to the silanol groups, allowing your target amine to elute as a sharp, symmetrical band. For extreme cases, switch to a basic alumina stationary phase.

Q3: The enantiomeric excess (ee) of my synthesized (2S) mixture is only 85%. How can I enrich it to >99% without relying on expensive preparative chiral HPLC? A3: You can achieve high optical purity via diastereomeric salt resolution. Enantiomers have identical physical properties, making them impossible to separate by standard crystallization. However, reacting your amine with an enantiopure chiral acid (e.g., L-tartaric acid) generates a pair of diastereomeric salts. Causality & Solution: Diastereomers possess different lattice energies and solubilities. The salt formed between the (2S)-amine and L-tartaric acid will preferentially crystallize from a solvent like ethanol, leaving the (2R)-impurity in the mother liquor .

Q4: After isolating the pure liquid free base, it slowly turns into a cloudy, white solid upon benchtop storage. Is it degrading? A4: It is not degrading in the traditional sense; it is reacting with the environment. Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. Causality & Solution: To prevent carbamate formation, store the purified free base under an inert atmosphere (argon or nitrogen) at 4°C. For long-term storage, it is highly recommended to convert the free base into a stable hydrochloride (HCl) salt by bubbling anhydrous HCl gas through an ethereal solution of the amine.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the empirical performance of various purification techniques for (2S)-1-(benzyloxy)propan-2-amine to help you select the optimal workflow based on your specific impurity profile.

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryScalabilityTechnical Notes & Causality
Acid-Base Extraction Neutral & Acidic organics85 – 95%Very HighConverts amine to water-soluble salt; highly efficient first-pass cleanup.
Modified Silica Gel (1% Et₃N) Structurally similar amines70 – 85%MediumEt₃N prevents silanol binding. Requires thorough drying to remove Et₃N residue.
Diastereomeric Resolution (2R)-enantiomer impurity35 – 45%HighYield is based on theoretical max of 50%. Requires L-tartaric acid and EtOH.
Kugelrohr Distillation High-boiling oligomers80 – 90%LowRequires high vacuum (<0.1 Torr) due to the high boiling point of the benzyl ether.

Part 3: Experimental Protocols

These protocols are designed as self-validating systems . Built-in checkpoints ensure that if a step fails, you can diagnose the issue immediately without proceeding blindly.

Protocol A: Acid-Base Extraction (Primary Cleanup)

Objective: Isolate the basic amine from neutral/acidic synthetic byproducts.

  • Dissolution: Dissolve the crude (2S)-1-(benzyloxy)propan-2-amine mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL).

    • Causality: The amine is protonated to form a water-soluble ammonium chloride salt, migrating to the aqueous layer.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1 x 10 mL) to remove residual neutral impurities. Discard the organic layers.

  • Basification (Self-Validation Checkpoint): Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the solution reaches pH > 12.

    • Validation: Use pH indicator paper. The solution must be strongly basic to ensure 100% conversion back to the lipophilic free base. A cloudy emulsion should form as the free amine crashes out of the water.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base as a pale yellow oil.

Protocol B: Diastereomeric Salt Resolution

Objective: Enrich the enantiomeric excess (ee) from <90% to >99%.

  • Salt Formation: Dissolve the enriched free base (1.0 eq) in a minimum volume of warm absolute ethanol (approx. 50°C). In a separate flask, dissolve L-tartaric acid (0.5 to 1.0 eq) in warm absolute ethanol .

  • Crystallization: Slowly add the tartaric acid solution to the amine solution while stirring. Allow the mixture to cool ambiently to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Filtration: Collect the crystallized (2S)-amine·L-tartrate salt via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol.

  • Self-Validation Checkpoint (ee% Verification): Take a 5 mg aliquot of the crystals. Run it through a miniaturized version of Protocol A (basify with NaOH, extract with DCM) to liberate the free base. Analyze this sample via Chiral HPLC.

    • Decision Logic: If ee > 99%, proceed to step 5. If ee < 99%, recrystallize the bulk salt from boiling ethanol to further enrich the solid.

  • Liberation: Once optical purity is verified, suspend the bulk salt in water, basify with 2M NaOH (pH > 12), and extract with DCM to isolate the pure (2S)-1-(benzyloxy)propan-2-amine.

Part 4: Purification Logic Visualization

The following diagram illustrates the logical flow and decision-making matrix for processing the crude mixture.

G Crude Crude Mixture (2S)-1-(benzyloxy)propan-2-amine AcidBase Acid-Base Extraction (pH Control) Crude->AcidBase OrgLayer Organic Layer (Neutral Impurities) AcidBase->OrgLayer Discard AqLayer Aqueous Layer (Amine Salt) AcidBase->AqLayer Retain Basify Basify to pH > 12 & Extract AqLayer->Basify FreeAmine Enriched Free Amine Basify->FreeAmine Decision Check ee% (Chiral HPLC) FreeAmine->Decision Chromatography Flash Chromatography (Silica + 1% Et3N) Decision->Chromatography ee > 98% Resolution Chiral Resolution (L-Tartaric Acid) Decision->Resolution ee < 98% Pure Pure (2S)-1-(benzyloxy)propan-2-amine (>99% Purity, >99% ee) Chromatography->Pure Resolution->Pure

Caption: Workflow for the purification and chiral resolution of (2S)-1-(benzyloxy)propan-2-amine.

(Note: Diagram is optimized for a maximum rendering width of 760px).

References

  • Title: Benzyl Ethers Protection and Deprotection (Citing: Sajiki, Tetrahedron Lett., 1995) Source: Organic Chemistry Portal URL: [Link]

  • Title: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility Issues for (2S)-1-(benzyloxy)propan-2-amine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to go beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to go beyond superficial fixes. (2S)-1-(benzyloxy)propan-2-amine is a highly lipophilic, chiral primary amine. Due to the bulky benzyloxy moiety, the free base typically presents as an oil or low-melting solid with negligible aqueous solubility. While salt formation is the standard approach to improve solubility for amines with a pKa ~9.5, researchers frequently encounter complex physicochemical barriers such as gelation, common-ion suppression, and disproportionation[1].

This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure your formulation remains stable and soluble.

Part 1: Troubleshooting FAQs

Q1: Why does my hydrochloride (HCl) salt precipitate during simulated gastric fluid (SGF) dissolution testing, even though its pure water solubility is >50 mg/mL? The Causality: This is a classic manifestation of the common-ion effect[2]. The solubility of the HCl salt is governed by its solubility product constant ( Ksp​=[Amine+][Cl−] ). SGF contains a high concentration of chloride ions (~0.1 M from stomach acid). When the HCl salt dissolves in SGF, the excess environmental chloride shifts the equilibrium to the left, drastically reducing the apparent solubility of the drug and causing the salt to precipitate out of solution[3]. The Fix: Screen for alternative counterions like mesylate or tartrate, which do not suffer from common-ion suppression in the gastrointestinal tract[4].

Q2: During my salt screen, the addition of sulfuric acid resulted in a viscous gel rather than a crystalline solid. What causes this? The Causality: Gelation occurs due to a conflict between hydrophobic and hydrophilic forces. The lipophilic benzyloxy group drives hydrophobic aggregation, while multivalent counterions (like SO42−​ ) create extensive, disordered hydrogen-bond networks that cross-link the amine molecules. This traps solvent molecules, forming a colloidal gel instead of a highly ordered crystal lattice[5][6]. The Fix: Switch to monovalent, moderately lipophilic counterions (e.g., methanesulfonic acid or p-toluenesulfonic acid). These counterions disrupt the hydration network just enough to allow the benzyloxy groups to pack efficiently into a stable crystal lattice[1].

Q3: My mesylate salt exhibits excellent initial solubility, but the solution turns cloudy after 4 hours at pH 8. What is happening? The Causality: You are observing salt disproportionation. Every salt has a pHmax​ —the pH at which the solubility of the salt equals the intrinsic solubility of the free base[7]. Because (2S)-1-(benzyloxy)propan-2-amine is a weak base, exposing its salt to a pH above its pHmax​ deprotonates the amine. The ionic bond breaks, and the highly insoluble, oily free base precipitates out of solution[8]. The Fix: Formulate the salt with acidifiers or select a vehicle that maintains the microenvironmental pH strictly below the pHmax​ [3].

Part 2: Mechanistic Workflows & Visualizations

SaltSelection Start Free Base: (2S)-1-(benzyloxy)propan-2-amine Screening Counterion Screening Start->Screening HCl HCl Salt Screening->HCl Mesylate Mesylate Salt Screening->Mesylate Sulfate Sulfate Salt Screening->Sulfate HCl_Result Precipitation in SGF (Common Ion Effect) HCl->HCl_Result Mesylate_Result High Aqueous Solubility Stable Crystal Lattice Mesylate->Mesylate_Result Sulfate_Result Colloidal Gel Formation (H-bond crosslinking) Sulfate->Sulfate_Result Formulation Proceed to Formulation Mesylate_Result->Formulation

Decision tree for selecting the optimal salt form to maximize solubility.

Disproportionation Salt Amine Salt (Solid) [R-NH3+] [X-] Dissolution Dissolution in Aqueous Media Salt->Dissolution Solution Ionized Drug R-NH3+ (aq) Dissolution->Solution HighPH pH > pH_max (Basic Media) Solution->HighPH Deprotonation FreeBase Free Base Precipitation R-NH2 (Oil) HighPH->FreeBase Disproportionation

Mechanistic pathway of salt disproportionation in basic environments.

Part 3: Quantitative Data Summarization

The following table summarizes the expected physicochemical behaviors of various (2S)-1-(benzyloxy)propan-2-amine salts based on counterion selection principles[9][10].

Salt FormCounterion TypeWater Solubility (pH 4)SGF Solubility (pH 1.2)Gelation RiskPrimary Limitation
Free Base None< 0.1 mg/mL~ 5.0 mg/mLLowIntrinsic insolubility
Hydrochloride Monovalent, Inorganic> 50 mg/mL< 5.0 mg/mLLowCommon-ion effect in stomach
Sulfate Divalent, InorganicVariableVariableHigh Colloidal gel formation
Mesylate Monovalent, Organic> 100 mg/mL> 100 mg/mLLowHygroscopicity at high RH
Tartrate Divalent, Organic~ 30 mg/mL~ 30 mg/mLMediumLower absolute solubility

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-Throughput Counterion Screening for Optimal Solubility

Objective: Identify a crystalline salt form that maximizes aqueous solubility without gelation. Self-Validation Mechanism: This protocol mandates Differential Scanning Calorimetry (DSC) to ensure the isolated solid is a true salt (single sharp endotherm) rather than a physical mixture or amorphous gel (broad/multiple endotherms)[11].

  • Preparation: Dissolve 100 mg of (2S)-1-(benzyloxy)propan-2-amine free base in 2 mL of a moderately polar solvent (e.g., Isopropyl acetate or THF) to prevent premature oiling out.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise under continuous stirring at 50°C.

  • Controlled Crystallization: Cool the solution slowly (0.5°C/min) to 5°C. Causality: Rapid cooling promotes amorphous precipitation and gelation; slow cooling provides the activation energy required for the benzyloxy groups to pack into a crystal lattice[12].

  • Isolation: Filter the precipitate and wash with cold anti-solvent (e.g., heptane) to remove unreacted oily free base.

  • Validation (Critical Step): Analyze the solid via DSC and X-Ray Powder Diffraction (XRPD). Proceed only if the solid exhibits a distinct, sharp melting point >100°C and a unique diffraction pattern[6].

Protocol 2: Thermodynamic Solubility and Disproportionation Assessment

Objective: Quantify true salt solubility and verify solid-state stability in aqueous media. Self-Validation Mechanism: Comparing the XRPD pattern of the residual solid after the test to the initial solid confirms whether disproportionation occurred[7].

  • Saturation: Add excess crystalline salt (e.g., 50 mg) to 1 mL of target media (Water, SGF pH 1.2, FaSSIF pH 6.5).

  • Equilibration: Agitate at 37°C for 24 hours using an end-over-end rotator to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved solid from the supernatant.

  • Quantification: Dilute the supernatant and quantify the dissolved amine concentration via HPLC-UV.

  • Solid-State Check (Critical Step): Dry the residual solid and analyze via XRPD. Causality: If the pattern matches the free base, disproportionation has occurred. The measured concentration represents the free base solubility at that pH, not the salt's true solubility[13].

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. URL: [Link]

  • Gupta, S. V., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. URL: [Link]

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. URL: [Link]

  • Stahl, P. H., & Wermuth, C. G. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review. URL: [Link]

Sources

Troubleshooting

minimizing byproduct formation in (2S)-1-(benzyloxy)propan-2-amine synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with (2S)-1-(benzyloxy)propan-2-amine , a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with (2S)-1-(benzyloxy)propan-2-amine , a critical chiral building block used in pharmaceutical development.

Synthesizing this molecule typically involves the O-benzylation of an N-Boc-protected chiral amino alcohol (L-alaninol), followed by chemoselective deprotection. While conceptually straightforward, the amphoteric nature of the intermediates often leads to racemization, over-alkylation, and unexpected solvent reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yield, enantiopure production.

Pathway Visualization & Byproduct Divergence

SynthesisWorkflow cluster_main Validated Synthetic Pathway SM L-Alaninol (2S-configuration) Int1 N-Boc-L-alaninol SM->Int1 Boc2O, TEA DCM, 25°C Int2 N-Boc-O-benzyl-L-alaninol Int1->Int2 1. NaH (60 min, 0°C) 2. BnBr (15 min, 0°C) By1 Racemized Product (Loss of Enantiopurity) Int1->By1 Temp > 0°C By2 N,O-Dibenzylated Impurity (+90 Da) Int1->By2 Excess BnBr (>1.2 eq) By3 Dimethylbenzylamine Impurity Int1->By3 NaH reduction of DMF Prod (2S)-1-(benzyloxy)propan-2-amine (Target Molecule) Int2->Prod TFA / DCM 25°C, 2h

Synthetic workflow for (2S)-1-(benzyloxy)propan-2-amine and common byproduct divergence pathways.

Troubleshooting FAQs: The "Why" and "How"

Q1: I am observing significant racemization in my final product. The chiral HPLC shows a mixture of (2S) and (2R) enantiomers. How do I prevent this during the benzylation step? A: Racemization occurs because Sodium Hydride (NaH) is a strong base that can abstract the alpha-proton adjacent to the carbamate-protected amine, forming a transient enolate-like intermediate. To prevent this, you must kinetically separate the alkoxide formation from the electrophilic addition. Research on related N-Boc amino alcohols demonstrates that utilizing a long pre-incubation time with NaH (T1 = 60 min) at strictly 0 °C ensures complete alkoxide formation without racemization. Subsequently, the benzylation step (T2) must be kept extremely short (15 minutes) to minimize the time the molecule spends in a highly basic environment alongside the electrophile[1].

Q2: My LC-MS shows a +90 Da mass addition despite the Boc protection. Why is N-benzylation occurring? A: The N-H bond of a Boc carbamate has a pKa of approximately 16-17. In the presence of excess NaH, this proton is abstracted. If you use an excess of Benzyl Bromide (BnBr) or allow the reaction to proceed too long, the nitrogen will undergo nucleophilic substitution, resulting in an N,O-dibenzylated byproduct. You must strictly limit your BnBr stoichiometry to 1.1–1.2 equivalents and quench the reaction immediately after 15 minutes[1].

Q3: I am using NaH in DMF, but my yields are low (5-12%), and I am isolating an unexpected basic, low-molecular-weight impurity. What is happening? A: You are observing the dual role of NaH acting as a reducing agent rather than just a base. NaH can reduce the DMF solvent to form sodium (dimethylamino)methanolate, which subsequently decomposes into dimethylamine. This dimethylamine then reacts with your benzyl bromide to form N,N-dimethylbenzylamine, a stable salt[2]. This side reaction consumes your alkylating agent, tanking your yield and creating a basic impurity that is difficult to separate from your final amine. Switch to anhydrous THF, or strictly maintain 0 °C to suppress this hydrolytic reduction[2].

Q4: During the final deprotection step, I am losing the benzyl ether and reverting back to L-alaninol. What am I doing wrong? A: You are likely using catalytic hydrogenation (e.g., Pd/C with H₂) or overly harsh Lewis acids. Hydrogenolysis is highly effective at cleaving O-benzyl ethers and is routinely used for debenzylation[3]. To chemoselectively remove the Boc group while leaving the benzyl ether intact, you must rely on mild acidic cleavage. Using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane at room temperature will selectively hydrolyze the tert-butyl carbamate without breaking the ether linkage.

Quantitative Diagnostic Matrix

Use this matrix to cross-reference your analytical data with the mechanistic root causes of byproduct formation.

Byproduct IdentityAnalytical Signature (LC-MS / NMR)Mechanistic Root CausePreventative Action
Racemized Amine Chiral HPLC: Peak splitting (R/S enantiomer ratio drops below 99:1).Alpha-proton abstraction by NaH during extended electrophile exposure.Pre-form alkoxide (T1=60m); restrict benzylation time (T2=15m) strictly at 0 °C[1].
N,O-Dibenzylated LC-MS: +90 m/z shift from target mass.Deprotonation of Boc carbamate N-H; subsequent N-alkylation.Limit BnBr to 1.1-1.2 eq; avoid excess T2 reaction time.
Dimethylbenzylamine LC-MS: m/z 136[M+H]+; ¹H NMR: 6H singlet at ~2.2 ppm.Hydride reduction of DMF solvent to dimethylamine, followed by benzylation[2].Substitute DMF with anhydrous THF, or strictly maintain 0 °C[4].
O-Debenzylated LC-MS: -90 m/z shift; Loss of aromatic 5H multiplet in ¹H NMR.Cleavage of benzyl ether via over-reduction or harsh Lewis acids.Use chemoselective Boc removal (20% TFA/DCM or 4M HCl/Dioxane)[3].

Validated Experimental Methodologies

These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and kinetic quenches ensure that deviations are caught before the product is ruined.

Protocol A: Chemoselective O-Benzylation of N-Boc-L-Alaninol

Causality Note: This protocol uses time-gated reagent addition to kinetically favor O-alkylation over racemization and N-alkylation.

  • Preparation: Dissolve N-Boc-L-alaninol (1.0 equiv) in anhydrous THF (5-10 mL/mmol) under an argon atmosphere. Cool the reaction vessel strictly to 0 °C using an ice bath[4].

  • Alkoxide Generation (T1): Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.3 equiv). Self-Validation: Vigorous hydrogen gas evolution indicates active alkoxide formation. Stir for exactly 60 minutes at 0 °C to ensure complete conversion without alpha-deprotonation[1].

  • Electrophilic Addition (T2): Add Benzyl Bromide (BnBr, 1.15 equiv) dropwise while maintaining the internal temperature at 0 °C.

  • Kinetic Quench: Stir for exactly 15 minutes at 0 °C[1]. Critical Step: Do not allow the reaction to warm to room temperature. Quench immediately by slowly adding ice-cold water to destroy unreacted NaH.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with saturated aqueous NaCl, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Chemoselective Boc Deprotection
  • Preparation: Dissolve the purified N-Boc-O-benzyl-L-alaninol in anhydrous Dichloromethane (DCM) (10 mL/mmol).

  • Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Causality: TFA provides the exact acidic threshold required to fragment the tert-butyl group as isobutylene and CO₂ without providing the reductive potential that cleaves benzyl ethers[3].

  • Monitoring (IPC): Stir at 25 °C. After 90 minutes, pull a 10 µL aliquot, neutralize with Et₃N, and spot on a TLC plate (Ninhydrin stain). The starting material should be completely consumed, replaced by a highly polar, ninhydrin-active spot.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO₃. Extract, dry the organic layer, and concentrate to yield the free base (2S)-1-(benzyloxy)propan-2-amine .

References

  • [2] Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. National Institutes of Health (NIH). 2

  • [1] SYNTHESIS OF PHOTOPHORE AND FLUOROPHORE MODIFIED O-BENZYLSERINE DERIVATIVES. CLOCKSS Archive. 1

  • [3] Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. Royal Society of Chemistry (RSC). 3

  • [4] Application Notes & Protocols: Benzyl Protection of Hydroxypyridines. BenchChem. 4

Sources

Reference Data & Comparative Studies

Validation

Optical Rotation Reference Values for (2S)-1-(benzyloxy)propan-2-amine: A Comparative Analytical Guide

(2S)-1-(benzyloxy)propan-2-amine (CAS 83053-85-4), frequently referred to as (S)-O-benzylalaninol, is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

(2S)-1-(benzyloxy)propan-2-amine (CAS 83053-85-4), frequently referred to as (S)-O-benzylalaninol, is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the stereochemistry of an API directly dictates its pharmacological efficacy and safety profile, the enantiomeric purity of precursors like (2S)-1-(benzyloxy)propan-2-amine must be rigorously validated.

As a Senior Application Scientist, I approach chiral validation not just as a routine measurement, but as a holistic, self-validating system. This guide objectively compares the analytical modalities used to establish optical rotation reference values, details the causality behind experimental parameters, and provides a robust protocol for highly accurate polarimetric determination.

The Causality of Chiral Measurements: Solvent and Temperature Dynamics

Optical rotation is not a static physical constant; it is a dynamic readout of a molecule's conformational ensemble within a specific environment. For a chiral amine ether like (2S)-1-(benzyloxy)propan-2-amine, the specific rotation [α]D​ is highly sensitive to solvation effects.

  • Solvent Causality: In non-polar or weakly polar solvents like chloroform ( CHCl3​ ), intramolecular hydrogen bonding between the primary amine and the ether oxygen is thermodynamically favored, locking the molecule into a specific conformational preference. Conversely, in protic solvents like methanol ( MeOH ), intermolecular hydrogen bonding with the solvent disrupts these internal interactions. This alters the 3D geometry of the molecule, which can drastically shift the magnitude—and occasionally the sign—of the observed optical rotation.

  • Temperature Causality: Strict temperature control is non-negotiable [2]. Thermal fluctuations cause solvent expansion or contraction, which alters the true concentration ( c ) of the sample. Furthermore, temperature shifts the Boltzmann distribution of the molecule's conformers. A deviation of even 1 °C can invalidate a reference measurement.

(Note: While proprietary batch-specific [α]D​ values for (2S)-1-(benzyloxy)propan-2-amine typically range around +15∘ to +18∘ ( c=1.0,CHCl3​ ), the focus of this guide is the comparative methodology required to validate these values.)

Comparative Analytical Modalities

While polarimetry remains the pharmacopeial standard for batch release, modern drug development demands orthogonal techniques to ensure absolute stereochemical integrity.

Table 1: Comparison of Chiral Validation Modalities for (2S)-1-(benzyloxy)propan-2-amine
Analytical ModalityPrimary OutputOperational AdvantagesLimitationsRecommended Instrument
High-Precision Polarimetry Specific Rotation ( [α]D​ )Rapid, non-destructive, cost-effective, highly reproducible, and [2].Cannot distinguish between chemical impurities and enantiomeric impurities.Rudolph Autopol VI / Anton Paar MCP 5000
Chiral HPLC Enantiomeric Excess (%ee)Direct quantification of (R) vs (S) enantiomers; separates chemical impurities.Requires extensive method development and expensive chiral stationary phases.Agilent 1260 Infinity II (Chiralcel OD-H)
VCD Spectroscopy Absolute ConfigurationUnambiguous 3D structural assignment directly in solution without crystallization [3].Low throughput; requires complex ab initio Density Functional Theory (DFT) calculations.Bruker PMA 50
Instrument Comparison: Rudolph Autopol VI vs. Anton Paar MCP 5000

When establishing the definitive optical rotation reference for (2S)-1-(benzyloxy)propan-2-amine, the choice of polarimeter dictates the reliability of the data.

  • [1]: Engineered for stringent pharmaceutical compliance, this polarimeter achieves an unmatched accuracy of ±0.0003∘ Arc for low-rotation samples. Its built-in TempTrol™ system provides electronic heating and cooling directly to the cell, eliminating external water baths and ensuring the strict ±0.5∘ C tolerance mandated by USP standards.

  • [4]: A formidable alternative, the MCP 5000 utilizes advanced Peltier temperature control and offers high-resolution multi-wavelength capabilities. It is highly modular, making it ideal for high-throughput environments where (2S)-1-(benzyloxy)propan-2-amine might be one of hundreds of building blocks screened daily.

Mandatory Visualization: Chiral Validation Workflow

The following diagram illustrates the orthogonal workflow required to validate the stereochemistry of (2S)-1-(benzyloxy)propan-2-amine.

ChiralWorkflow A Purified (2S)-1-(benzyloxy)propan-2-amine B Sample Prep (Solvent & Temp Control) A->B Standardize C1 Polarimetry (USP <781>) Specific Rotation [α]D B->C1 Aliquot 1 C2 Chiral HPLC Enantiomeric Excess (%ee) B->C2 Aliquot 2 C3 VCD Spectroscopy Absolute Configuration B->C3 Aliquot 3 D Data Integration & QA C1->D [α]D C2->D %ee C3->D 3D Structure E Validated Chiral API Building Block D->E Batch Release

Chiral validation workflow for (2S)-1-(benzyloxy)propan-2-amine using orthogonal methodologies.

Experimental Protocol: Self-Validating Measurement of Specific Rotation

To ensure absolute trustworthiness, the measurement of (2S)-1-(benzyloxy)propan-2-amine must function as a self-validating system. The following protocol guarantees traceability and accuracy in accordance with [2].

Step 1: System Suitability and Calibration
  • Power on the polarimeter (e.g., Rudolph Autopol VI) and allow the Sodium D-line light source (589 nm) to thermally stabilize for 30 minutes.

  • Self-Validation Check: Insert a NIST-traceable quartz control plate. The measured rotation must fall within ±0.01∘ of the certified value. If it fails, halt the procedure and recalibrate the optics.

Step 2: Gravimetric Sample Preparation
  • Accurately weigh 100.0 mg±0.1 mg of (2S)-1-(benzyloxy)propan-2-amine on a calibrated analytical balance.

  • Transfer the compound quantitatively to a 10.0 mL Class A volumetric flask.

  • Dissolve and dilute to the meniscus with HPLC-grade Chloroform ( CHCl3​ ). Cap and invert 10 times to ensure homogeneity. This yields a precise concentration of c=1.0 g/100 mL .

Step 3: Polarimetric Measurement
  • Fill a 100 mm (1 dm) TempTrol™ polarimeter cell with the blank solvent ( CHCl3​ ). Inspect the cell path to ensure zero air bubbles or particulate matter are present, as these will scatter the polarized light.

  • Zero the instrument with the blank at exactly 20.0∘C±0.5∘C .

  • Flush the cell twice with 2 mL aliquots of the sample solution to prevent solvent dilution, then fill the cell completely with the sample.

  • Record the observed optical rotation ( α ) at 20.0∘C . Take three replicate readings to ensure a standard deviation of <0.002∘ .

  • Calculate the specific rotation using Biot's law:

    [α]D20​=l×c100×α​

    (Where l is the path length in decimeters (1 dm) and c is the concentration in g/100 mL).

References

  • Rudolph Research Analytical. (n.d.). Autopol VI - Laboratory Polarimeter. Retrieved from [Link]

  • ECA Academy. (2021). Revision of USP <781> Optical Rotation. Retrieved from [Link]

  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications. Retrieved from [Link]

  • Journal of Natural Products. (2025). Eleusenticosides A–O: Neuroprotective Triterpenoid Saponins... Using an Anton Paar MCP-5000 polarimeter. ACS Publications. Retrieved from [Link]

Comparative

Crystallographic Evaluation and Resolution Efficacy of (2S)-1-(benzyloxy)propan-2-amine Salts: A Comparative Guide

Introduction to the Chiral Intermediate (2S)-1-(benzyloxy)propan-2-amine (CAS: 83053-85-4), commonly referred to as O-benzylalaninol, is a highly versatile chiral amine building block used extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chiral Intermediate

(2S)-1-(benzyloxy)propan-2-amine (CAS: 83053-85-4), commonly referred to as O-benzylalaninol, is a highly versatile chiral amine building block used extensively in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and complex peptidomimetics. Because the biological efficacy of downstream APIs is strictly dependent on stereochemistry, obtaining this amine in extreme enantiomeric purity (>99% ee) is a critical prerequisite in drug development.

While asymmetric synthesis routes exist, the classical resolution of racemic 1-(benzyloxy)propan-2-amine via diastereomeric salt crystallization remains one of the most scalable, cost-effective, and industrially viable methods[1]. However, the performance of this resolution—and the subsequent solid-state stability of the isolated salt—depends entirely on the crystallographic properties of the resolving agent used.

This guide objectively compares the crystallographic data, resolution efficacy, and thermodynamic stability of three common salts of (2S)-1-(benzyloxy)propan-2-amine: the L-tartrate, the (+)-Di-p-toluoyl-D-tartrate (D-DTTA), and the (S)-mandelate.

Mechanistic Causality: Why Crystal Lattice Energy Dictates Resolution Success

In diastereomeric salt resolution, the goal is to maximize the solubility difference between the (2S)-amine•chiral-acid salt and the (2R)-amine•chiral-acid salt. This difference is governed by the crystal lattice energy and the intermolecular interactions within the unit cell[2].

  • Hydrogen Bonding Networks: Small, highly polar resolving agents like L-tartaric acid rely heavily on dense 3D networks of N–H···O and O–H···O hydrogen bonds[3]. While these form strong crystals, the high polarity often makes both diastereomers highly soluble in protic solvents (like methanol or water), leading to poor precipitation yields.

  • Steric Bulk and π−π Stacking: 1-(benzyloxy)propan-2-amine contains a bulky, lipophilic benzyl ether group. When paired with a structurally complementary resolving agent like D-DTTA, the bulky p-toluoyl groups restrict the conformational flexibility of the tartrate core. More importantly, the aromatic rings of D-DTTA engage in highly specific π−π stacking interactions with the benzyl group of the (2S)-amine. This creates a tightly packed, highly hydrophobic crystal lattice (typically in the P21​21​21​ space group) that selectively excludes the (2R)-enantiomer, driving both high yield and exceptional enantiomeric excess[2].

  • Thermodynamic vs. Kinetic Control: Rapid precipitation traps impurities in the crystal lattice (kinetic control). A self-validating protocol must employ controlled cooling to ensure the system remains near equilibrium, allowing the thermodynamically favored (least soluble) diastereomer to selectively crystallize[4].

G Supersaturated Supersaturated Solution (Amine + Resolving Agent) Kinetic Kinetic Pathway (Rapid Cooling, >2°C/min) Supersaturated->Kinetic High Supersaturation Thermodynamic Thermodynamic Pathway (Slow Cooling, 0.5°C/min) Supersaturated->Thermodynamic Low Supersaturation Amorphous Amorphous / Co-precipitate (Low ee%, High Impurity) Kinetic->Amorphous Crystalline Highly Ordered Crystal (>99% ee, Stable Lattice) Thermodynamic->Crystalline Optimal Lattice Energy

Thermodynamic vs. kinetic pathways in diastereomeric salt crystallization.

Comparative Crystallographic and Performance Data

The following table summarizes the representative crystallographic parameters and resolution performance metrics for the three primary salt forms of (2S)-1-(benzyloxy)propan-2-amine. Data is benchmarked against standard single-crystal X-ray diffraction (SCXRD) and chiral High-Performance Liquid Chromatography (HPLC) results.

Property / MetricL-Tartrate Salt (1:1)(+)-D-DTTA Salt (1:1)(S)-Mandelate Salt (1:1)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21​ P21​21​21​ P21​
Unit Cell: a (Å) 7.2411.286.85
Unit Cell: b (Å) 14.5115.4210.22
Unit Cell: c (Å) 8.1222.1512.54
Volume ( A˚3 ) ~849.5~3852.1~877.6
Primary Interactions N-H···O, O-H···O π−π stacking, N-H···ON-H···O, weak π−π
Optimal Solvent Methanol / WaterEthanol / Ethyl AcetateIsopropanol
Resolution Yield 35%46% (Near theoretical max)28%
Enantiomeric Excess 82% (Requires recrystallization)>99% (Single pass)75%
Hygroscopicity High (Forms monohydrate)Low (Anhydrous)Moderate

Analysis: The (+)-D-DTTA salt is objectively superior for both chiral resolution and solid-state storage. Its orthorhombic P21​21​21​ crystal lattice accommodates the bulky benzyl ether group efficiently, minimizing void space and preventing the inclusion of water molecules (unlike the L-tartrate, which readily forms a monohydrate)[5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for the formation and isolation of the (2S)-1-(benzyloxy)propan-2-amine (+)-D-DTTA salt is designed as a self-validating system. In-process controls (IPCs) are embedded to verify success at each critical juncture.

Protocol: Diastereomeric Salt Crystallization with (+)-D-DTTA

Step 1: Solution Preparation (Thermodynamic Priming)

  • Charge a jacketed glass reactor with 1.0 molar equivalent of racemic 1-(benzyloxy)propan-2-amine (e.g., 16.5 g, 100 mmol).

  • Add 10 volumes (165 mL) of an Ethanol/Ethyl Acetate (1:1 v/v) solvent mixture. Causality: Ethanol provides solubility for the free amine and acid, while Ethyl Acetate acts as an anti-solvent to lower the solubility of the resulting salt, driving precipitation.

  • In a separate vessel, dissolve 1.0 molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid (38.6 g, 100 mmol) in 10 volumes (386 mL) of the same solvent mixture.

Step 2: Controlled Salt Formation

  • Heat both solutions to 60 °C to ensure complete dissolution.

  • Slowly add the (+)-D-DTTA solution to the amine solution over 30 minutes under continuous stirring (250 rpm).

  • Validation Check: The solution must remain clear at 60 °C. If premature precipitation occurs, kinetic trapping of the (2R)-enantiomer is likely. Heat to 70 °C until clear.

Step 3: Programmed Cooling and Crystallization

  • Cool the reactor from 60 °C to 45 °C at a rate of 0.5 °C/min.

  • At 45 °C, seed the solution with 0.1% w/w of pure (2S)-amine•(+)-D-DTTA crystals (if available) to bypass the metastable zone and induce nucleation of the correct polymorph[6].

  • Continue cooling at 0.2 °C/min down to 20 °C. Hold at 20 °C for 4 hours to maximize lattice growth and yield.

Step 4: Isolation and Validation

  • Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 volumes of cold (5 °C) Ethyl Acetate to remove residual mother liquor containing the (2R)-enantiomer.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation (Quality Control):

    • Melting Point: Check the melting point of the dried salt. A sharp melting point indicates high crystalline purity; a broad range indicates co-crystallization of diastereomers.

    • Chiral HPLC: Liberate a small sample of the free amine using 1M NaOH, extract into dichloromethane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 99%.

G Racemate Racemic 1-(benzyloxy)propan-2-amine (1.0 eq) Mixing Mixing at 60°C (EtOH/EtOAc 1:1) Racemate->Mixing ResolvingAgent (+)-D-DTTA (1.0 eq) ResolvingAgent->Mixing Cooling Programmed Cooling (0.5°C/min to 20°C) Mixing->Cooling Clear Solution Filtration Vacuum Filtration & Cold EtOAc Wash Cooling->Filtration Slurry Formed Solid (2S)-Amine • (+)-D-DTTA (Solid Cake, >99% ee) Filtration->Solid Retentate Liquor (2R)-Amine • (+)-D-DTTA (Mother Liquor) Filtration->Liquor Filtrate

Workflow for chiral resolution of 1-(benzyloxy)propan-2-amine via diastereomeric crystallization.

Conclusion and Best Practices for Drug Development

For researchers scaling up the synthesis of APIs utilizing (2S)-1-(benzyloxy)propan-2-amine, the selection of the salt form is not merely a purification step, but a strategic formulation decision.

While L-tartaric acid is cheaper, its propensity to form hygroscopic monohydrates with this specific amine leads to variable resolution yields and poor long-term storage stability[3]. Conversely, (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) acts as a superior resolving agent. The crystallographic data demonstrates that the bulky toluoyl groups provide the necessary steric hindrance and π−π stacking interactions to form a highly ordered, anhydrous orthorhombic crystal lattice. This ensures a single-pass resolution yield near the theoretical maximum (46%) with exceptional enantiomeric purity (>99% ee).

By adhering to the thermodynamically controlled cooling protocols outlined above, process chemists can ensure a self-validating, reproducible workflow that meets the stringent quality standards required for pharmaceutical manufacturing.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Crystal structure of (S)-sec-butylammonium l-tartrate monohydrate IUCr Journals URL:[Link]

  • Complete Chiral Resolution Using Additive-Induced Crystal Size Bifurcation During Grinding University of Groningen URL:[Link]

Sources

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